Methylphenyldiethoxysilane
Description
Structure
3D Structure
Properties
IUPAC Name |
diethoxy-methyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2Si/c1-4-12-14(3,13-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFGEHQPOWJJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870773 | |
| Record name | (Diethoxymethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775-56-4 | |
| Record name | (Diethoxymethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (diethoxymethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (diethoxymethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Diethoxymethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethoxymethylphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of Methylphenyldiethoxysilane
Advanced Synthetic Routes for Methylphenyldiethoxysilane Production
The synthesis of this compound can be accomplished through various methods, each with distinct advantages and optimization parameters. Key approaches include the Grignard reaction and direct synthesis routes, with ongoing research into novel precursors to enhance efficiency and product characteristics.
The Grignard reaction is a fundamental method for creating carbon-carbon bonds and is widely applied in organosilicon chemistry. researchgate.netrsc.orgaklectures.com For the synthesis of this compound, this involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate silane (B1218182) precursor like diethoxymethylsilane. google.com The general mechanism involves the nucleophilic addition of the organomagnesium halide to the silicon center. rsc.orgchemicalbook.com
Significant research has focused on optimizing the conditions of the Grignard synthesis to maximize the yield of this compound. One approach is the one-step Grignard method. An orthogonal test method was used to refine the process, identifying the optimal molar ratios of reactants and reaction conditions. A study found that a maximum yield of 60.2% was achieved under specific optimized conditions.
The table below details the optimized conditions from this research.
| Parameter | Optimized Value |
| Molar Ratio (Magnesium:Methyltriethoxysilane:Chlorobenzene) | 1 : 1.5 : 1.25 |
| Reaction Time | 2.5 hours |
| Reaction Temperature | 95 °C |
| Maximum Yield | 60.2% |
| Data derived from an orthogonal test method for optimizing the one-step Grignard synthesis of this compound. |
Direct synthesis provides an alternative to Grignard-based routes. A classical method involves the alcoholysis of methylphenyldichlorosilane with ethanol (B145695). This reaction forms this compound and hydrogen chloride. The efficiency of such reactions can be improved through catalysis. For instance, organic base catalysts can be employed to facilitate the reaction between silanol (B1196071) and alkoxy groups, which is a principle applicable to silane synthesis. made-in-china.comcardiff.ac.uk Catalysts are crucial in many chemical processes for enhancing reaction rates and selectivity, with materials ranging from transition metals to specialized complexes being explored for various synthetic applications. wikipedia.orgmade-in-china.com
Another significant direct synthesis method in organosilicon chemistry is hydrosilylation, which involves the addition of a silicon-hydride bond across an unsaturated bond, often catalyzed by platinum complexes. nih.govsilane-chemical.com This method is a cornerstone for producing many organosilicon compounds, where a hydridosilane reacts with an alkene or alkyne. nih.gov While specific examples for direct catalytic synthesis of this compound are specialized, the principles of catalytic dehydrogenation and hydrosilylation represent key strategies for developing efficient and cleaner production processes. nih.gov
Research into the synthesis of organosilanes continues to explore new starting materials and reaction environments. Beyond the use of methylphenyldichlorosilane, other precursors are considered. For example, a traditional route to prepare similar compounds involves reacting phenyltrichlorosilane (B1630512) with ethanol. An alternative approach documented for other alkoxysilanes involves the reaction of tetraethoxysilane with an alkyl halide in the presence of metallic sodium. silane-chemical.com
The exploration of different precursors extends to related structures. For instance, the synthesis of diphenyldimethoxysilane has been achieved by reacting diphenyldichlorosilane with dimethyl carbonate, using tetrabutylphosphonium (B1682233) bromide as a catalyst in sulfolane (B150427) as a solvent. chemicalbook.com This reaction, conducted at 150°C for 16 hours, yielded the product after extraction and distillation. chemicalbook.com Such innovative approaches to precursor selection and the use of non-traditional catalysts and solvents could pave the way for new synthetic routes for this compound.
Purification Techniques and Process Optimization in this compound Synthesis
Achieving high purity is critical for the application of this compound, particularly in the production of electronic-grade materials and specialized polymers. nih.gov Purification processes are designed to remove unreacted starting materials, catalysts, and byproducts from the final product.
Batch distillation is a primary technique for purifying this compound on both laboratory and industrial scales. nih.gov The process is often simulated using software like Aspen Plus to optimize parameters and predict outcomes before physical implementation. nih.gov
A typical purification process involves a multi-step distillation. nih.gov Initially, more volatile impurities such as chlorobenzene (B131634) and unreacted methyltriethoxysilane are separated under atmospheric pressure. nih.gov Subsequently, the this compound is purified under reduced pressure. google.comnih.gov A study demonstrated that distillation at a pressure of 5 kPa with a reflux ratio of 3 resulted in a product purity of 99.67% and a single pass yield of 70.56%. nih.gov The close correlation between simulation data and experimental results, with a relative error of less than 8%, provides a strong basis for industrial-scale production. nih.gov
The table below summarizes the findings of a batch distillation purification study.
| Parameter | Value |
| Purification Method | Batch Distillation |
| Initial Separation | Pre-separation of chlorobenzene and methyltriethoxysilane at atmospheric pressure |
| Final Purification Pressure | 5 kPa |
| Reflux Ratio | 3 |
| Final Purity | 99.67% |
| Single Pass Yield | 70.56% |
| Data from a study on the purification of this compound using batch distillation, validated with Aspen Plus 7.0 software simulation. nih.gov |
Chromatography encompasses a set of laboratory techniques used to separate the components of a mixture. The separation is based on the differential partitioning of components between a mobile phase and a stationary phase. For polymers and organic molecules, Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is particularly useful. rroij.comresearchgate.net
In GPC, separation is based on the hydrodynamic volume of the analytes. rroij.comresearchgate.net The stationary phase consists of porous beads. rroij.com Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores, increasing their retention time and causing them to elute later. rroij.comresearchgate.net This technique is effective for analyzing polymer samples to determine their molecular weight distribution. researchgate.net
While distillation is the primary method for bulk purification of this compound, chromatographic techniques like GPC are valuable for analytical purposes. For instance, GPC has been used to analyze the nonvolatile components of primer compositions containing this compound, effectively separating the silane from other, likely polymeric, constituents. This application highlights the role of chromatography in quality control and in the analysis of complex mixtures where this compound is a component.
Theoretical Modeling and Simulation of Purification Processes for this compound
The purification of this compound, particularly its separation from synthetic mixtures, is a critical step for ensuring its suitability for various applications. Theoretical modeling and simulation offer powerful tools for designing, optimizing, and understanding the purification processes, primarily distillation, without the need for extensive and costly experimentation.
Process simulation software, such as Aspen Plus, has been effectively utilized to model the purification of this compound by batch distillation. researchgate.net In a typical synthesis effluent, this compound is often mixed with impurities like chlorobenzene and methyltriethoxysilane. Simulation studies have shown that a two-step distillation process is feasible. The first step, conducted at atmospheric pressure, can pre-separate lower-boiling components like chlorobenzene and methyltriethoxysilane. researchgate.net The subsequent step involves purifying the this compound under vacuum pressure. researchgate.net
Simulations using Aspen Plus have been validated against experimental results, showing a relative error of less than 8%. researchgate.net This level of accuracy confirms the reliability of the simulation model for providing basic data essential for industrial-scale process design. researchgate.net The model can determine optimal operating conditions, such as reflux ratio and operating pressure, to achieve high product purity. For instance, simulations indicated that a product purity of over 99% could be achieved for similar chemical separations. researchgate.net
Computational Fluid Dynamics (CFD) is another powerful simulation technique used to understand the hydrodynamics within distillation columns, such as on sieve trays. cetjournal.itmdpi.com Although direct CFD studies on this compound are not widely published, the methodology is broadly applicable. CFD models can investigate fluid behavior, heat transfer, and mass transfer within the distillation equipment. mdpi.comfrontiersin.org By simulating the complex interplay between the vapor and liquid phases, CFD helps in designing more efficient column internals, which is crucial for separating compounds with close boiling points. chemengproj.ir
The development of these theoretical models relies on accurate thermodynamic data. For this compound, key data such as vapor pressure correlations are essential for the simulation of distillation processes. researchgate.net Theoretical models like the Antoine equation are used to correlate saturated vapor pressure with temperature, providing the fundamental data needed for distillation simulations. researchgate.net
Table 1: Simulation Parameters for this compound Purification
| Parameter | Value/Condition | Source |
|---|---|---|
| Simulation Software | Aspen Plus 7.0 | researchgate.net |
| Purification Method | Batch Distillation | researchgate.net |
| Initial Separation | Pre-separation of chlorobenzene and methyltriethoxysilane | researchgate.net |
| Pre-separation Pressure | Atmospheric Pressure | researchgate.net |
| Final Purification Pressure | 5 kPa | researchgate.net |
| Final Purification Reflux Ratio | 3 | researchgate.net |
| Model-Experiment Error | < 8% | researchgate.net |
Mechanistic Investigations of this compound Formation Reactions
Hydrolysis and Condensation Mechanisms of Alkoxysilanes
Hydrolysis: The first step is the hydrolysis of the Si-OEt (ethoxy) bonds to form silanol (Si-OH) groups and ethanol as a byproduct. gelest.comscispace.com This reaction is reversible and requires water. The reaction can be represented as:
C₆H₅(CH₃)Si(OC₂H₅)₂ + H₂O ⇌ C₆H₅(CH₃)Si(OC₂H₅)(OH) + C₂H₅OH
C₆H₅(CH₃)Si(OC₂H₅)(OH) + H₂O ⇌ C₆H₅(CH₃)Si(OH)₂ + C₂H₅OH
The rate of hydrolysis is influenced by several factors, including the pH of the solution, the water-to-silane ratio, and the presence of catalysts. gelest.commdpi.com Hydrolysis is typically catalyzed by either an acid or a base. gelest.com The rate of hydrolysis for alkoxy groups generally decreases with increasing steric bulk; for example, a methoxy (B1213986) group hydrolyzes 6-10 times faster than an ethoxy group. gelest.com
Condensation: The silanol groups formed during hydrolysis are highly reactive and tend to condense with each other to form stable siloxane (Si-O-Si) bonds, eliminating a molecule of water. gelest.comscispace.com Alternatively, a silanol group can react with a remaining ethoxy group to form a siloxane bond and ethanol. mdpi.com
Water-producing condensation: 2 C₆H₅(CH₃)Si(OC₂H₅)(OH) → (C₂H₅O)(CH₃)(C₆H₅)Si-O-Si(C₆H₅)(CH₃)(OC₂H₅) + H₂O
Alcohol-producing condensation: C₆H₅(CH₃)Si(OC₂H₅)(OH) + C₆H₅(CH₃)Si(OC₂H₅)₂ → (C₂H₅O)(CH₃)(C₆H₅)Si-O-Si(C₆H₅)(CH₃)(OC₂H₅) + C₂H₅OH
The condensation process continues, leading to the formation of oligomers and eventually a cross-linked polymer network. researchgate.netscispace.com The structure of the final polymer (e.g., linear, branched, or cross-linked) is determined by the reaction conditions. unm.edu Under conditions where condensation is rapid compared to hydrolysis, linear or cyclic polysiloxanes are favored. Conversely, when hydrolysis is faster, more extensively cross-linked polymers are formed. unm.edu
Role of Catalysts in this compound Synthesis and Hydrolysis
Catalysis is a cornerstone in both the synthesis and subsequent hydrolysis reactions of this compound, enabling control over reaction rates and product structures. unibas.chox.ac.uk
In Synthesis: The synthesis of this compound, often achieved through processes like the direct reaction of methyl chloride with a silicon-copper catalyst followed by alcoholysis, relies on catalysts to achieve viable reaction rates and selectivity. chemengproj.ir For instance, copper catalysts are crucial in the direct process for producing chlorosilane precursors. chemengproj.ir Subsequent reactions to introduce the phenyl and ethoxy groups may also employ specific catalysts to drive the reaction towards the desired product. Mechanochemical synthesis methods, which use mechanical energy to induce reactions, can also be employed to create catalytic materials with high defect concentrations that may enhance the synthesis of silanes. nih.gov
In Hydrolysis and Condensation: The hydrolysis and condensation of this compound are significantly accelerated by catalysts. gelest.com Both acid and base catalysts are effective, but they influence the reaction mechanism and the resulting polymer structure differently. gelest.comunm.edu
Acid Catalysis: In acid-catalyzed hydrolysis, the alkoxy group is first protonated, making it a better leaving group. gelest.com This process is generally faster than base-catalyzed hydrolysis. Acid catalysis tends to produce more linear or randomly branched polymers because the condensation reaction is slower relative to the hydrolysis rate, allowing for more complete hydrolysis before extensive condensation occurs. unm.edu
Base Catalysis: Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. Base catalysis generally favors the formation of more compact, highly branched, and cross-linked structures. unm.edu This is because condensation rates are often faster than hydrolysis rates under basic conditions. gelest.com
The choice of catalyst is therefore critical in tailoring the properties of the final polysiloxane material derived from this compound. gelest.com Organic bases can also be utilized as catalysts for hydrolysis and condensation. silane-chemical.com
Kinetic and Thermodynamic Studies of this compound Reactions
Understanding the kinetics and thermodynamics of this compound reactions is essential for process control and optimization.
Kinetic Studies: Kinetic studies focus on the rates of the hydrolysis and condensation reactions. The rate of polymerization is complex and depends on numerous factors, including temperature, pH, catalyst type and concentration, solvent, and the water/silane ratio. mdpi.com The reaction order can be determined using techniques like ¹H NMR spectroscopy to monitor the consumption of reactants over time. researchgate.netuni-mainz.de
For alkoxysilanes in general, the hydrolysis reaction rate is influenced by the steric and electronic effects of the organic substituents on the silicon atom. mdpi.com The rate of reaction can be monitored by tracking the formation of the ethanol byproduct. unm.edu Kinetic models, often based on Langmuir-Hinshelwood type equations for heterogeneous catalysis, can be developed to describe the reaction rates and distinguish between different proposed reaction mechanisms. researchgate.net
Thermodynamic Studies: Thermodynamic data provide fundamental information about the energy changes and equilibrium of reactions. For this compound, key thermodynamic properties like the molar heat of vaporization and vapor pressure are crucial for designing purification processes like distillation. researchgate.net The Clausius-Clapeyron equation can be used to estimate the molar evaporation heat from vapor pressure data at different temperatures. researchgate.net
Experimental measurements have been performed to determine the saturated vapor pressure of this compound at various temperatures. researchgate.net These data were then fitted to the Antoine equation, a semi-empirical correlation describing the relation between vapor pressure and temperature. The resulting parameters are vital for process simulation and equipment design. researchgate.net
Table 2: Thermodynamic Properties of this compound
| Property | Value | Temperature Range (K) | Source |
|---|---|---|---|
| Molar Evaporation Heat | 50653.79 J/mol | 378.10 - 423.84 | researchgate.net |
| Calculated Normal Boiling Point | 494.66 K | N/A | researchgate.net |
| Antoine Equation Parameters (lnP = A - B/(T+C)) | 378.10 - 423.84 | researchgate.net | |
| A | 8.8099 | researchgate.net | |
| B | 3935.933 | researchgate.net | |
| C | 87.61 | researchgate.net |
P in kPa, T in K
Compound List
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chlorobenzene |
| Methyltriethoxysilane |
| Ethanol |
| Silanol |
| Siloxane |
| Methoxy group |
| Ethoxy group |
| Methyl chloride |
| Silicon |
| Copper |
| Chlorosilane |
Polymerization and Oligomerization Studies Involving Methylphenyldiethoxysilane
Fundamental Principles of Organosilicon Polymerization
Organosilicon polymerization is the process of creating macromolecules, or polymers, from silicon-containing monomers. researchgate.net These polymers, which include materials like silicones, polysilazanes, and polysilanes, are characterized by backbones that contain silicon atoms, often alternating with other elements like oxygen, nitrogen, or carbon. dtic.mil The most common and commercially significant class of organosilicon polymers are the polysiloxanes, which feature a repeating silicon-oxygen (–Si–O–) backbone. dtic.mil
The fundamental reaction for forming polysiloxanes from alkoxysilane precursors like Methylphenyldiethoxysilane is hydrolytic polycondensation. This process typically involves two key steps:
Hydrolysis: The alkoxy groups (in this case, ethoxy groups) on the silicon monomer react with water. This reaction is often catalyzed by an acid or a base and results in the formation of silanol (B1196071) (Si–OH) groups, with ethanol (B145695) as a byproduct.
Condensation: The newly formed silanol groups are highly reactive and condense with each other (or with remaining ethoxy groups) to form siloxane bonds (Si–O–Si), releasing water or ethanol in the process.
This step-growth polymerization continues, leading to the formation of linear chains, cyclic structures, or cross-linked networks, depending on the functionality of the monomers and the reaction conditions. google.com The structure and properties of the final ceramic or polymer material are heavily influenced by the type of organosilicon precursors used. researchgate.net
Polymerization Mechanisms of this compound
The polymerization of this compound primarily proceeds through hydrolytic polycondensation, leveraging the reactivity of its two ethoxy groups. silane-chemical.com When exposed to water, these groups hydrolyze to form an unstable intermediate, methylphenylsilanediol, which then readily undergoes self-condensation to form polymethylphenylsiloxane chains and cyclic species. researchgate.netresearchgate.net The difunctional nature of this monomer (having two reactive sites) predisposes it to the formation of linear polymers and cyclic oligomers.
Homopolymerization Pathways of this compound
Homopolymerization involves the reaction of this compound molecules with themselves. The primary pathway is acid- or base-catalyzed hydrolytic polycondensation. Research has shown that using rare earth superacid catalysts can effectively promote the hydrolysis of this compound. researchgate.netresearchgate.net In these studies, the reaction was found to be first-order with respect to the concentration of this compound. researchgate.net The main products of this homopolymerization are linear and cyclic oligomers of polymethylphenylsiloxane. researchgate.net
The reaction mechanism involves the protonation of an ethoxy group by the acid catalyst, followed by nucleophilic attack by water to release ethanol and form a silanol. The subsequent condensation between silanol groups or between a silanol and an ethoxy group elongates the polymer chain.
Copolymerization Strategies with this compound
This compound is frequently used as a comonomer to impart specific properties, such as thermal stability or modified refractive index, to a polymer. It can be copolymerized with a variety of other monomers.
Copolymerization with other Alkoxysilanes: It can be co-hydrolyzed and condensed with trifunctional silanes like Phenyltriethoxysilane (PhTES) or Methyltriethoxysilane to create cross-linked silicone resins. scribd.comresearchgate.net For instance, the co-hydrolysis of this compound, Phenyltrimethoxysilane, and Dimethylvinylethoxysilane is used to produce methyl phenyl vinyl silicone resins. google.com These reactions create complex D-T resins (D for difunctional, T for trifunctional units).
Copolymerization with Organic Monomers: Silicone-modified organic polymers can be synthesized to combine the properties of both materials. For example, organosilicon oligomers can be incorporated into polyurethane chains through copolymerization, enhancing the properties of the final material. siliconeoil.net this compound can also be used in the synthesis of silicone-epoxy copolymers and other thermosetting resins. google.commdpi.com
Emulsion Copolymerization: this compound can be copolymerized with hydroxy-terminated silicone fluids in an emulsion system. google.com This process, carried out in a surfactant medium with a basic catalyst, allows for the creation of functionalized silicone polymer emulsions for various applications. google.com
A summary of selected copolymerization systems is presented below.
| Comonomer(s) | Resulting Polymer Type | Reference |
| Phenyltriethoxysilane (PhTES) | Phenyl-substituted hybrid gels (melting gels) | researchgate.net |
| Methyltriethoxysilane, Phenyltriethoxysilane | DPhTTPh Resins for insulation | scribd.com |
| Phenyltrimethoxysilane, Dimethylvinylethoxysilane | Methyl Phenyl Vinyl Silicone Resin | google.com |
| Hydroxy-terminated silicone fluid | Functionalized Silicone Fluid Emulsion | google.com |
Controlled Polymerization Techniques for Tailored this compound Polymers
Controlled polymerization, often called living polymerization, allows for the precise synthesis of polymers with predetermined molecular weights, low polydispersity, and specific architectures (e.g., block copolymers). fiveable.menih.gov While the direct controlled polymerization of this compound via its condensation reaction is not standard, its derivatives can be used in well-established controlled radical polymerization (CRP) techniques. sigmaaldrich.com
The main CRP methods include:
Atom Transfer Radical Polymerization (ATRP): Uses a transition metal catalyst to reversibly activate and deactivate propagating polymer chains. nih.govsigmaaldrich.com
Reversible Addition-Fragmentation chain Transfer (RAFT): Employs a thiocarbonylthio compound to mediate the polymerization. sigmaaldrich.com
Nitroxide-Mediated Polymerization (NMP): Uses stable nitroxide radicals to control the growing chains. sigmaaldrich.commdpi.com
To utilize these techniques, this compound would first need to be functionalized to participate in radical polymerization. For example, it could be reacted to incorporate a vinyl or methacrylate (B99206) group. A methacrylate-functionalized siloxane monomer can then be polymerized via a controlled mechanism like ATRP. nih.gov This approach enables the synthesis of well-defined block copolymers containing polysiloxane segments, offering a powerful route to advanced materials with tailored nanostructures.
Oligomerization Processes and Molecular Architecture Control using this compound
Oligomers are molecules that consist of a few repeating monomer units, representing an intermediate state between monomers and high-molecular-weight polymers. The formation of oligomers from this compound is a key aspect of its chemistry, particularly during the initial stages of hydrolytic polycondensation. cfsilicones.com
Formation of Oligomeric this compound Species
The hydrolysis of this compound readily produces oligomeric species. researchgate.net Due to the difunctional nature of the monomer, both linear and cyclic oligomers are formed. Studies involving the hydrolysis of related dichlorosilanes have shown that the reaction products are a mixture of cyclic oligomers, primarily the trimer (D3), tetramer (D4), and pentamer (D5), where 'D' represents a difunctional methylphenylsiloxy unit. researchgate.net
Research on the hydrolysis of this compound catalyzed by rare earth superacids confirms that the products are oligomers of polymethylphenylsiloxane. researchgate.netresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis has been used to separate and identify various stereoisomers of these cyclic oligomers, such as:
2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane (P3)
2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane (P4)
2,4,6,8,10-pentamethyl-2,4,6,8,10-pentaphenylcyclopentasiloxane (P5)
The formation of these specific oligomeric structures is a crucial consideration in controlling the final architecture of polymers derived from this compound. researchgate.net
Influence of Reaction Conditions on Oligomer Distribution
The distribution of oligomers resulting from the hydrolytic polycondensation of this compound is significantly influenced by various reaction conditions. These factors, which include reaction temperature, duration, and the molar ratio of reactants, can steer the process towards the formation of specific molecular structures, such as linear, cyclic, or complex three-dimensional networks. mdpi.com Understanding and controlling these parameters are crucial for tailoring the properties of the final oligomeric material for specific applications.
A study on the polycondensation of a structurally related eugenol-containing organoalkoxysilane in an acetic acid medium provides valuable insights into the effects of reaction conditions that are analogous to the oligomerization of this compound. mdpi.com The key findings from this research highlight the following influences:
Molar Ratio of Reactants: The molar ratio between the alkoxysilane monomer and the acid catalyst has a profound effect on the resulting oligomer structure. An increase in the proportion of acetic acid was found to lead to a higher content of fully condensed silsesquioxane units (Tn fragments) and a significant decrease in strained cyclic structures. mdpi.com For example, increasing the monomer to acid ratio led to an increase in Tn fragments from 28.2 mol% to 41.7 mol%. mdpi.com This is attributed to the dilution of the reaction mixture at higher acid concentrations, which slows down the polycondensation process and favors the formation of more stable, unstrained structures. mdpi.com
Reaction Duration: The duration of the polycondensation reaction also plays a role in the final oligomer composition, although its effect can be less pronounced after a certain point. It was observed that the composition of oligomers synthesized for 6 and 12 hours was nearly identical, as was the case for syntheses of 24 and 48 hours. mdpi.com A significant change in the oligomer structure was primarily noted when the reaction time was increased from 12 to 24 hours. mdpi.com This suggests that after a certain period, the system reaches a state of near-equilibrium in terms of its structural unit distribution.
Reaction Temperature: Temperature is one of the most critical parameters governing the structure of the resulting oligomers. Research has shown that the synthesis temperature has the strongest impact on the final oligomer composition. mdpi.com In the case of the eugenol-containing oligosilsesquioxane, a synthesis temperature of 95 °C resulted in the highest proportion of silsesquioxane (Tn) fragments, exceeding 77 mol%. mdpi.com In contrast, increasing the temperature to 117 °C led to a decrease in Tn fragments to approximately 42 mol%. mdpi.com This demonstrates that lower temperatures can favor the formation of more highly condensed, cage-like silsesquioxane structures.
The following interactive table summarizes the influence of reaction conditions on the structural unit content of a model oligoorganosilsesquioxane, which can be considered analogous to the behavior of this compound oligomers under similar conditions.
Data adapted from a study on a structurally similar oligoorganosilsesquioxane to illustrate the principles of reaction condition influence. mdpi.com
Applications of this compound Oligomers in Material Science
Oligomers derived from this compound possess a unique combination of properties, including thermal stability, hydrophobicity, and the ability to form cross-linked networks, which makes them valuable in various fields of material science. The presence of both methyl and phenyl groups on the silicon atom allows for the tuning of properties such as solubility, refractive index, and thermal resistance.
Coatings and Binders:
Oligomers of this compound, particularly those functionalized with reactive groups, are promising candidates for the formulation of high-performance coatings and binders. For instance, related eugenol-containing oligosilsesquioxanes, synthesized through hydrolytic polycondensation, have been identified as potential binders and additives for functional epoxy-silicone paints and coating materials. mdpi.com The hydroxyl groups present in such oligomers can react with epoxy resins, leading to hybrid materials with enhanced thermal and mechanical properties. The siloxane backbone contributes to flexibility and water repellency, while the phenyl groups can improve thermal stability and UV resistance.
Precursors for Ceramic Materials:
Polysiloxane-based oligomers are widely used as precursors for the synthesis of advanced ceramic materials through a process known as polymer-derived ceramics (PDCs). uni-bremen.de The conversion of these polymeric precursors under an inert atmosphere at elevated temperatures yields ceramic materials such as silicon oxycarbide (SiOC). uni-bremen.de this compound oligomers can serve as precursors for SiOC ceramics. By carefully controlling the pyrolysis conditions, materials with tailored properties like high-temperature stability, oxidation resistance, and specific electrical or magnetic characteristics can be fabricated. uni-bremen.de These materials find applications in areas such as thermal protection systems, filters, and catalyst supports. uni-bremen.de For example, polysiloxane precursors have been used to create silica (B1680970) matrix composites (SiO2f/SiO2) through a precursor impregnation and pyrolysis (PIP) process. mdpi.com
Modification of Materials:
This compound oligomers can be used to modify the surface properties of various materials. For example, they can be grafted onto the surface of silica to create a hydrophobic layer. This is particularly useful in applications such as chromatography, where modified silica is used as the stationary phase, or in the formulation of water-repellent coatings.
The following table summarizes some of the key application areas for this compound and related organosiloxane oligomers in material science.
| Application Area | Role of Oligomer | Resulting Material Properties |
| Coatings | Binder, Additive | Enhanced thermal stability, UV resistance, hydrophobicity, flexibility. mdpi.com |
| Ceramics | Precursor | High-temperature stability, oxidation resistance, tailored porosity. uni-bremen.demdpi.com |
| Composites | Matrix Precursor | Densification of fiber-reinforced composites, improved mechanical properties. mdpi.com |
| Surface Modification | Grafting Agent | Hydrophobicity, altered surface energy. |
Sol Gel Chemistry and Hybrid Material Development with Methylphenyldiethoxysilane
Theoretical Framework of Sol-Gel Processing for Organosilicon Compounds
The sol-gel process is a versatile chemical method for synthesizing solid materials, particularly metal oxides, from small molecular precursors at mild temperatures. wikipedia.org The process is fundamentally a "bottom-up" approach where molecular building blocks are connected to form an extended, amorphous network. wiley-vch.de For organosilicon compounds, this technique facilitates the creation of organic-inorganic hybrid materials by integrating organic functionalities into a stable inorganic silica (B1680970) framework. mdpi.com
The core of sol-gel chemistry involves two primary reactions: hydrolysis and condensation. unm.edu Organosilicon precursors, such as organoalkoxysilanes (R'nSi(OR)4-n), are mixed with water, often in a mutual solvent like alcohol, to initiate the process. mdpi.com
Hydrolysis: The alkoxy groups (-OR) attached to the silicon atom are replaced by hydroxyl groups (-OH) through reaction with water. This reaction can be catalyzed by either an acid or a base. unm.edu
Si-OR + H₂O ⇌ Si-OH + R-OH
Condensation: The newly formed silanol (B1196071) groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. wiley-vch.deunm.edu
Si-OH + HO-Si ⇌ Si-O-Si + H₂O
Si-OR + HO-Si ⇌ Si-O-Si + R-OH
These reactions progress from a liquid solution of monomers to a colloidal suspension known as a "sol." A sol is a stable dispersion of particles or polymers in a liquid. ndhu.edu.tw As condensation continues, these particles or polymer chains link together to form a three-dimensional, continuous solid network that spans the entire volume of the liquid, a phase known as a "gel." wikipedia.orgndhu.edu.tw
The final structure of the gel is highly dependent on the reaction conditions. mdpi.comunm.edu Key parameters that influence the kinetics and outcome include:
pH (Catalyst): Acid catalysis promotes rapid hydrolysis and slower condensation, leading to weakly branched, polymer-like networks. rsc.org In contrast, base catalysis results in slower hydrolysis and faster condensation, favoring the formation of more highly branched clusters or discrete, spherical particles. rsc.orgmdpi.com
Water-to-Alkoxide Ratio (R): The amount of water affects the extent of hydrolysis. Higher R values can lead to more complete hydrolysis before significant condensation occurs. rsc.org
Solvent and Temperature: These factors influence precursor solubility, reaction rates, and solvent evaporation, which can impact gelation. rsc.orgnih.gov
By using organoalkoxysilanes, where an organic group (R') is covalently bonded to the silicon atom, the resulting polysiloxane network incorporates these organic moieties. mdpi.commdpi.com These R' groups are retained during the sol-gel process, allowing for the precise tailoring of the final material's properties, such as hydrophobicity, mechanical flexibility, and optical characteristics. researchgate.net
Design and Synthesis of Advanced Hybrid Materials Incorporating Methylphenyldiethoxysilane
The synthesis of advanced hybrid materials using this compound leverages the sol-gel process to create materials with properties derived from both their organic and inorganic components. mdpi.com These materials are true molecular-scale composites, where the methyl and phenyl groups are covalently integrated into a robust polysiloxane framework. scispace.com
The design of these materials is guided by several key principles:
Precursor Selection: The choice of co-precursor is critical. Co-condensing this compound with a tetra-functional silane (B1218182) like TEOS creates a cross-linked network. rsc.org The ratio between these precursors determines the concentration of organic groups and thus controls properties like flexibility, thermal stability, and refractive index.
Control of Reaction Conditions: As discussed previously, parameters like pH, water content, and temperature are used to direct the hydrolysis and condensation kinetics. nih.govnih.gov This control allows for the tailoring of the network structure, from dense films to highly porous aerogels.
Functional Properties: The phenyl and methyl groups provide specific functionalities. Phenyl groups are known to enhance thermal stability and increase the refractive index, making these materials suitable for optical applications. mdpi.comandisil.comshinetsusilicone-global.com Methyl groups contribute to hydrophobicity. Materials with these properties are used in applications such as high-temperature resistant coatings, insulating materials, and optical components. gwunitedsilicones.comgoogle.com
The synthesis process typically involves the controlled hydrolysis and co-condensation of a mixture of this compound and a cross-linking alkoxide in a suitable solvent. scispace.com The resulting sol can then be processed into various forms, such as coatings (via dip-coating or spin-coating), monolithic gels, or powders. rsc.org
The material resulting from the sol-gel polymerization of this compound, usually with a co-precursor, is an organic-inorganic hybrid network. scispace.com This network consists of a backbone of repeating siloxane (Si-O-Si) bonds, which provides the structural and thermal stability characteristic of silica. wiley-vch.de Covalently attached to this inorganic backbone are the methyl and phenyl groups from the precursor, which introduce organic character throughout the material at a molecular level. russoindustrial.ru
The structure of these networks can be described by the notation used in 29Si NMR spectroscopy. Silicon atoms are classified as Tn or Dn based on their connectivity. For a precursor like this compound (R₂Si(OR')₂), the silicon atom is a "D" unit because it is bonded to two organic groups. The superscript 'n' indicates the number of siloxane bridges it has formed.
D¹: A silicon atom bonded to one other silicon atom via an oxygen bridge.
D²: A silicon atom bonded to two other silicon atoms, forming a linear chain segment.
Nanostructured Hybrid Materials Derived from this compound
The phenyl group, in particular, can introduce a degree of steric hindrance during the polycondensation process, leading to the formation of materials with tailored pore structures. Furthermore, the hydrophobic nature of the methyl and phenyl groups can be exploited to create materials with specific surface properties, such as hydrophobicity. Research in this area focuses on controlling the sol-gel reaction conditions—including pH, water/silane ratio, catalyst, and temperature—to precisely engineer the nanostructure of the resulting hybrid material for various applications.
Interactive Table: Impact of Precursors on Nanostructured Material Properties
| Precursor System | Resulting Nanostructure | Key Properties | Potential Applications |
| This compound & Tetraethoxysilane (TEOS) | Phenyl-functionalized mesoporous silica | High surface area, tunable pore size, increased hydrophobicity | Catalysis, Separation, Drug delivery |
| This compound & Methyltriethoxysilane (MTES) | Hybrid silica nanoparticles with mixed organic groups | Controlled particle size, modified surface chemistry | Coatings, Polymer composites |
| Co-condensation of this compound with other organosilanes | Functionalized silica nanoparticles | Tailored surface functionalities (e.g., amino, epoxy) | Biomedical imaging, Targeted drug delivery |
Functionalization of Hybrid Materials with this compound for Specific Applications
The functionalization of hybrid materials, either during the sol-gel synthesis (in-situ) or as a post-synthesis modification, is a key strategy to impart specific functionalities for targeted applications. This compound serves as a valuable precursor for introducing phenyl groups, which can significantly enhance the material's performance in various fields.
Optical Applications: The phenyl group's aromatic structure can enhance the refractive index of the silica matrix, making these hybrid materials suitable for optical applications such as anti-reflective coatings and materials for lenses and other optical components.
Hydrophobic and Protective Coatings: The inherent hydrophobicity of the phenyl and methyl groups makes this compound an excellent choice for developing water-repellent and protective coatings. These coatings can be applied to a variety of substrates to provide resistance to moisture, weathering, and corrosion. Additionally, the incorporation of these organic groups can improve the mechanical properties of the coatings, such as scratch resistance.
Dental Composites: In the field of dentistry, functionalized fillers are crucial for the performance of resin-based composites. The surface modification of inorganic fillers, such as silica nanoparticles, with organosilanes like this compound can improve their compatibility with the organic resin matrix. This leads to enhanced mechanical properties, lower polymerization shrinkage, and improved longevity of dental restorations. core.ac.ukresearchgate.netnih.gov The phenyl group can contribute to the radiopacity of the composite, an important property for the clinical assessment of restorations.
Interactive Table: Applications of this compound Functionalized Materials
| Application Area | Method of Functionalization | Resulting Improvement | Specific Example |
| Optical Coatings | In-situ co-condensation with other silane precursors | Increased refractive index, enhanced transparency | Anti-reflective coatings for eyeglass lenses and solar panels |
| Protective Coatings | Sol-gel deposition on various substrates | Increased hydrophobicity, improved scratch resistance | Water-repellent coatings for glass and metal surfaces |
| Dental Materials | Surface modification of silica or glass fillers | Enhanced filler-matrix adhesion, improved mechanical strength | Reinforcement of dental composite resins for fillings and crowns |
Surface Modification and Interfacial Science with Methylphenyldiethoxysilane
Principles of Surface Modification using Silane (B1218182) Coupling Agents
Silane coupling agents are a class of organosilicon compounds that facilitate the creation of stable bonds between dissimilar materials, most notably between inorganic substrates and organic polymers. gelest.comnbinno.com The fundamental principle behind their function lies in their unique molecular structure, which typically consists of an inorganic-reactive group and an organic-reactive group.
The general formula for a silane coupling agent can be represented as R-Si-(OR')₃, where:
R is an organofunctional group that is compatible with or can react with an organic matrix (e.g., a polymer).
Si is the central silicon atom.
OR' is a hydrolyzable alkoxy group (e.g., methoxy (B1213986), ethoxy) that can react with inorganic surfaces.
The surface modification process using silane coupling agents generally occurs in a multi-step mechanism:
Hydrolysis: The alkoxy groups (OR') react with water to form reactive silanol (B1196071) groups (Si-OH). This step can be catalyzed by acids or bases.
Condensation: The newly formed silanol groups can condense with other silanols to form oligomeric structures.
Hydrogen Bonding: The silanol groups of the hydrolyzed silane form hydrogen bonds with hydroxyl (-OH) groups present on the surface of an inorganic substrate, such as glass, metal oxides, or mineral fillers. nbinno.com
Covalent Bond Formation: Upon drying or curing at elevated temperatures, a stable, covalent siloxane bond (Si-O-Substrate) is formed between the silane and the substrate, with the elimination of water. This creates a durable chemical link to the inorganic surface. nbinno.comnih.gov
The result is a thin, often monolayer, coating of the silane on the substrate surface. gelest.com The organofunctional "R" groups are oriented away from the surface, effectively changing its chemical nature from inorganic and often hydrophilic to organic and tailored for interaction with a specific polymer matrix. gelest.com This interfacial layer acts as a bridge, improving adhesion, compatibility, and stress transfer between the two phases. Factors that influence the effectiveness of the silane treatment include the concentration of hydroxyl groups on the substrate, the hydrolytic stability of the formed bond, and the physical dimensions of the substrate. gelest.com
Interfacial Bonding Enhancement with Methylphenyldiethoxysilane in Composite Materials
The performance of a composite material is critically dependent on the quality of the interface between the reinforcement (e.g., fibers, particles) and the polymer matrix. ncsu.edu A strong interface is required for efficient stress transfer from the matrix to the reinforcement, which is the basis of the material's strength and durability. This compound enhances this interfacial bonding by acting as a molecular bridge that connects the inorganic reinforcement to the organic matrix. silane-chemical.com
The enhancement mechanism is twofold:
Inorganic Side: The silane forms durable covalent siloxane bonds with the surface of the inorganic filler or fiber, as described previously.
Organic Side: The outward-facing methyl and phenyl groups improve the compatibility and adhesion with the polymer matrix. This is achieved by changing the surface energy of the filler to more closely match that of the polymer, which improves the wetting of the filler by the liquid resin during composite processing. The non-covalent interactions (van der Waals, π-π stacking) between the silane's organic groups and the polymer chains create a strong physical bond at the interface. ncsu.edu
By improving the interfacial bond, this compound leads to significant improvements in the mechanical properties of the composite, including tensile strength, flexural strength, and impact resistance. It also enhances the material's resistance to environmental factors like moisture.
Adhesion promoters are bifunctional molecules that chemically link an adhesive or coating to a substrate. adhesivesmag.com this compound functions as an effective adhesion promoter in various organic-inorganic systems, such as coatings on metal or glass and filled polymer composites. silane-chemical.com
In these systems, the silane mitigates the problems caused by the inherent incompatibility between a polar, high-energy inorganic surface and a non-polar, low-energy organic polymer. Without an adhesion promoter, weak interfacial bonds can lead to delamination, poor dispersion of fillers, and compromised mechanical performance. nih.govfigshare.com
By treating an inorganic filler (e.g., silica (B1680970), glass beads) with this compound, the filler particles become more organophilic. This improved compatibility allows for more uniform dispersion of the filler within the polymer matrix, preventing agglomeration that can act as stress concentration points. The result is a composite with enhanced properties. For instance, in coatings, the silane can improve the bond between the paint and a metal substrate, preventing peeling and corrosion. silane-chemical.com
Table 1: Illustrative Research Findings on Adhesion Promotion with Phenyl-Functional Silanes This table presents representative data synthesized from typical findings in materials science literature concerning the effect of phenyl-group containing silanes on adhesion.
| Composite System | Property Measured | Adhesion Promoter | Improvement Noted |
| Glass-filled Epoxy | Lap Shear Strength | Phenyl-containing Silane | ~30-40% increase over untreated filler |
| Silica-filled Polypropylene | Tensile Strength | This compound | ~25% increase in tensile strength |
| Aluminum/Epoxy Adhesive | Peel Strength | Phenyl-containing Silane | Significant increase in peel strength and durability |
| Outdoor Architectural Coating | Adhesion (Cross-hatch) | This compound | Improved adhesion rating and enhanced weather resistance |
Treatment of fibers with this compound can profoundly improve fiber-matrix interactions. The process involves coating the fibers with the silane, which then covalently bonds to the fiber surface. This treatment has several beneficial effects:
Improved Wettability: The silane layer reduces the surface tension of the fiber, allowing the liquid polymer resin to spread more easily and uniformly over the fiber surface during manufacturing. Good wetting ensures an intimate contact between fiber and matrix, minimizing voids at the interface that can initiate failure.
Enhanced Mechanical Interlocking: The silane coating can increase the surface roughness of the fiber at a microscopic level, creating more opportunities for mechanical interlocking with the cured polymer matrix. nih.gov
Optimized Interfacial Adhesion: The organophilic phenyl and methyl groups on the treated fiber surface form strong non-covalent bonds with the polymer matrix, improving the adhesion between the two components. researcher.life
These improvements in the fiber-matrix interface lead to more effective load transfer. When the composite is under stress, the load is efficiently transferred from the weaker matrix to the strong reinforcing fibers, resulting in a composite material with significantly higher strength, stiffness, and toughness. nih.gov
Table 2: Representative Effects of Silane Treatment on Fiber-Matrix Interfacial Properties This table summarizes typical quantitative improvements observed in research when reinforcing fibers are treated with silane coupling agents like this compound.
| Fiber/Matrix System | Test Method | Silane Treatment | Typical Improvement in Interfacial Shear Strength (IFSS) |
| E-Glass Fiber / Epoxy | Single-Fiber Fragmentation Test (SFFT) | This compound | 40-60% increase |
| Carbon Fiber / Vinyl Ester | Microbond Test | Phenyl-containing Silane | 30-50% increase |
| Basalt Fiber / Polypropylene | Pull-out Test | This compound | 50-70% increase |
Advanced Surface Characterization Techniques for this compound Modified Surfaces
The successful modification of a substrate with this compound and the resulting properties of the surface layer are confirmed and quantified using a suite of advanced characterization techniques. These methods provide critical information on the chemical composition, molecular structure, surface topography, and energy of the functionalized surface. A multi-technique approach is often essential for a comprehensive understanding of the interfacial properties. mdpi.com
Spectroscopic techniques are indispensable for confirming the covalent attachment of the silane layer and for elucidating its chemical structure and bonding environment.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical bonding states of the top 5-10 nm of a surface. researchgate.net For a surface modified with this compound, XPS analysis confirms the presence of silicon, carbon, and oxygen from the silane layer. mdpi.com High-resolution scans of the core level peaks provide detailed chemical state information.
Si 2p Spectrum: The high-resolution Si 2p spectrum is crucial for distinguishing between silicon in the substrate (e.g., SiO₂) and silicon in the grafted silane layer. The Si-O-Si bonds of a silica substrate typically appear at a higher binding energy (around 103.5 eV) compared to the C-Si-O bonds within the silane layer. nih.gov Deconvolution of this peak allows for the quantification of the silane's bonding to the surface.
C 1s Spectrum: The C 1s peak can be deconvoluted to identify the different carbon environments within the this compound molecule. This includes aliphatic carbon from the ethoxy and methyl groups (C-H, C-C) and aromatic carbon from the phenyl group (C=C).
O 1s Spectrum: The O 1s spectrum helps to identify the oxygen in the substrate (e.g., Si-O-Si) and the oxygen in the siloxane network (Si-O-Si) formed by the condensation of the silane molecules.
| Element (Peak) | Chemical Bond | Typical Binding Energy (eV) |
|---|---|---|
| Si 2p | Si-O (Substrate) | ~103.5 |
| Si 2p | C-Si-O (Silane) | ~102.0 - 102.5 |
| C 1s | C-C / C-H | ~284.8 |
| C 1s | C-Si | ~284.5 |
| C 1s | C-O | ~286.5 |
| O 1s | Si-O-Si | ~532.5 - 533.0 |
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify functional groups and analyze the molecular structure of the silane layer. nih.gov Using an attenuated total reflectance (ATR) mode (FTIR-ATR) enhances surface sensitivity. For this compound layers, FTIR can confirm the hydrolysis and condensation reactions. Key spectral features include:
The disappearance of Si-O-CH₂CH₃ bands from the ethoxy groups, indicating successful hydrolysis and reaction with the surface.
The appearance and broadening of a strong band around 1100-1000 cm⁻¹, which is characteristic of the formation of a cross-linked Si-O-Si (siloxane) network. researchgate.net
Characteristic peaks corresponding to the organic functionalities, such as C-H stretching vibrations from the methyl and phenyl groups, and aromatic C=C stretching from the phenyl ring. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
|---|---|---|
| ~3070, ~3050 | C-H stretch | Aromatic (Phenyl group) |
| ~2975, ~2885 | C-H stretch | Aliphatic (Methyl/Ethyl groups) |
| ~1595 | C=C stretch | Aromatic ring skeleton |
| ~1430 | C-H bend | Si-CH₃ |
| ~1260 | CH₃ symmetric bend | Si-CH₃ |
| 1100 - 1000 | Si-O-Si asymmetric stretch | Siloxane Network Formation |
| ~740, ~700 | C-H out-of-plane bend | Monosubstituted Phenyl ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly ²⁹Si NMR, is a powerful tool for investigating the local chemical environment of silicon atoms and quantifying the degree of condensation of the silane layer on a solid substrate. ipri.kiev.uaresearchgate.net It can distinguish between unreacted silane monomers, partially condensed species, and fully cross-linked structures. nih.gov The different silicon environments are often denoted by Tⁿ notation for trifunctional silanes (like alkoxysilanes after hydrolysis), where 'n' is the number of bridging Si-O-Si bonds. For a diethoxysilane, the analogous notation would be Dⁿ, where n is the number of siloxane bonds.
D¹ species: (C₆H₅)(CH₃)Si(OH)(O-Si), representing a silicon atom bonded to one other silicon atom.
D² species: (C₆H₅)(CH₃)Si(O-Si)₂, representing a fully condensed silicon atom in a linear chain or ring, bonded to two other silicon atoms.
By analyzing the relative areas of these peaks, researchers can determine the extent of cross-linking within the film, providing insight into the film's structure and density. researchgate.netosti.gov
| Notation | Structure | Typical ²⁹Si Chemical Shift (ppm) |
|---|---|---|
| D⁰ | (C₆H₅)(CH₃)Si(OH)₂ (hydrolyzed monomer) | -35 to -45 |
| D¹ | (C₆H₅)(CH₃)Si(OH)(O-Si) (end-group) | -45 to -55 |
| D² | (C₆H₅)(CH₃)Si(O-Si)₂ (middle-group) | -55 to -65 |
Microscopy techniques provide direct visualization of the surface, revealing the physical structure, uniformity, and texture of the this compound coating.
Scanning Electron Microscopy (SEM)
Coating Uniformity: Whether the silane has formed a continuous, homogeneous film or has aggregated into isolated "islands". dtic.mil
Surface Defects: The presence of cracks, pinholes, or particulate contamination on the modified surface.
Cross-sectional Analysis: When applied to a cross-section of a coated material, SEM can be used to measure the thickness of the silane layer.
Often, SEM is equipped with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which provides elemental analysis of the viewed area, confirming the presence of silicon from the silane across the surface. rockymountainlabs.comuniv-lille.fr
Atomic Force Microscopy (AFM)
AFM is a very-high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a surface at the nanoscale. princeton.edu It is used to quantify changes in surface roughness resulting from the silane treatment. researchgate.net The AFM tip scans the surface, and its vertical movement is recorded to construct the image. nih.gov Key parameters obtained from AFM analysis include:
Peak-to-Valley Height: Measures the difference between the highest and lowest points on the surface, indicating the presence of any large agglomerates.
Phase Imaging: Can provide information on the local mechanical and adhesive properties of the surface, helping to distinguish between the substrate and the silane layer.
| Surface | Analysis Technique | Parameter | Typical Value |
|---|---|---|---|
| Unmodified Polished Silicon Wafer | AFM | RMS Roughness (Rq) | 0.2 - 0.5 nm |
| Silicon Wafer + this compound | AFM | RMS Roughness (Rq) | 0.3 - 0.7 nm |
| Unmodified Glass Slide | AFM | RMS Roughness (Rq) | 1.0 - 2.0 nm |
| Glass Slide + this compound | AFM | RMS Roughness (Rq) | 1.2 - 2.5 nm |
The primary goal of many silane treatments is to alter the surface energy and wettability of the substrate. These properties are quantified through contact angle measurements.
Wettability and Contact Angle Analysis
Wettability describes the ability of a liquid to maintain contact with a solid surface. It is quantified by measuring the contact angle of a liquid droplet (typically deionized water) on the surface. mdpi.com A hydrophilic surface has a low contact angle (<90°), while a hydrophobic surface has a high contact angle (>90°).
The treatment of a hydrophilic substrate, such as glass or silica, with this compound introduces nonpolar methyl and phenyl groups to the surface. This chemical change transforms the surface from high-energy and hydrophilic to low-energy and hydrophobic, resulting in a significant increase in the water contact angle. researchgate.net
| Substrate | Surface Treatment | Water Contact Angle (°) | Wettability |
|---|---|---|---|
| Glass Slide | Untreated (Cleaned) | 20° - 30° | Hydrophilic |
| Glass Slide | This compound | 85° - 95° | Hydrophobic |
| Silicon Wafer (with native oxide) | Untreated (Cleaned) | 15° - 25° | Hydrophilic |
| Silicon Wafer (with native oxide) | This compound | 80° - 90° | Hydrophobic |
Surface Energy Analysis
Surface free energy (SFE) is a more fundamental property of the solid surface. It can be calculated by measuring the contact angles of several liquids with known surface tension components (polar and dispersive). researchgate.net The Owens-Wendt-Rabel-Kaelble (OWRK) method is commonly used for this purpose. Typically, one polar liquid (like water) and one nonpolar liquid (like diiodomethane) are used. The analysis reveals how the silane treatment affects the dispersive (nonpolar) and polar components of the surface energy. For a this compound coating, a significant decrease in the polar component of the surface energy is expected, confirming the creation of a nonpolar surface. umg.edu.pl
| Surface | Dispersive Component (γd) (mN/m) | Polar Component (γp) (mN/m) | Total Surface Energy (γ) (mN/m) |
|---|---|---|---|
| Untreated Glass | ~26 | ~47 | ~73 |
| This compound-Treated Glass | ~35 | ~5 | ~40 |
Catalytic Applications and Mechanistic Insights of Methylphenyldiethoxysilane Derived Systems
Role of Methylphenyldiethoxysilane in Catalyst Synthesis and Modification
Organosilanes like this compound can serve as versatile precursors and modifying agents in the creation of advanced catalytic materials. The presence of both methyl and phenyl groups, along with hydrolyzable ethoxy groups, allows for the tailoring of the chemical and physical properties of catalyst supports and matrices.
Supported catalysts are crucial in industrial chemistry, providing high surface area for active sites and facilitating catalyst recovery. polimi.itmdpi.com this compound can be used in the synthesis of these supports, primarily through sol-gel processes. ndhu.edu.tw
The hydrolysis and condensation of the diethoxy groups lead to the formation of a polysiloxane network. Co-condensation with other silicon alkoxides, such as tetraethoxysilane (TEOS), allows for the incorporation of methyl and phenyl functionalities throughout the silica (B1680970) matrix. The phenyl groups can impart hydrophobicity to the support surface, which can be advantageous in certain organic reactions by influencing reactant and product adsorption/desorption kinetics. The methyl group can further tune the surface properties. This functionalized silica can then act as a support for catalytically active metal nanoparticles. nih.gov The specific interactions between the functional groups and the metal precursors can influence the size, dispersion, and stability of the resulting metal nanoparticles, which are critical factors for catalytic performance. mdpi.com
Table 1: Potential Influence of this compound Functional Groups on Supported Catalyst Properties
| Functional Group | Potential Effect on Catalyst Support |
|---|---|
| Phenyl | Increases hydrophobicity, influences electronic properties, provides sites for further functionalization. |
| Methyl | Modifies surface polarity and steric environment. |
Encapsulation of catalytically active species within a porous matrix is a strategy to enhance catalyst stability, prevent leaching of the active metal, and control access of reactants to the active sites. researchgate.netmdpi.com A sol-gel process involving this compound can be employed to create a shell of functionalized silica around pre-synthesized metal nanoparticles or molecular catalysts.
The process typically involves dispersing the catalyst particles in a solution containing this compound and a co-precursor, followed by the initiation of hydrolysis and condensation to form a shell. The porosity of the resulting silica matrix can be controlled by synthetic parameters such as pH, temperature, and the use of templating agents. The presence of phenyl and methyl groups within the matrix can create a specific microenvironment around the encapsulated catalyst, potentially influencing the selectivity of the catalytic reaction. This "ship-in-a-bottle" approach can protect the catalyst from sintering or aggregation under harsh reaction conditions, thereby extending its operational lifetime. mdpi.com
Catalytic Activity of this compound-Modified Materials
The modification of catalytic materials with this compound can significantly impact their activity and selectivity in various chemical transformations.
In heterogeneous catalysis, the catalyst and reactants are in different phases. researchgate.net Silica materials derived from this compound can serve as solid supports for active metals like palladium, platinum, or gold. mdpi.com The phenyl groups on the support surface can influence the catalytic reaction in several ways. For instance, in reactions involving aromatic substrates, π-π stacking interactions between the substrate and the phenyl-functionalized support can enhance substrate concentration near the active sites, potentially increasing the reaction rate.
Furthermore, the electronic properties of the phenyl group can modulate the electronic state of the supported metal nanoparticles, which in turn can affect their catalytic activity and selectivity. Materials functionalized with aromatic groups have been shown to be effective in various organic reactions, including hydrogenations, oxidations, and carbon-carbon coupling reactions. mdpi.com
Table 2: Examples of Heterogeneous Reactions where Phenyl-Functionalized Supports could be Applied
| Reaction Type | Potential Substrates | Product Examples |
|---|---|---|
| Hydrogenation | Alkenes, Alkynes, Nitroarenes | Alkanes, Alkenes, Anilines |
| Oxidation | Alcohols, Alkenes | Aldehydes, Ketones, Epoxides |
| Suzuki Coupling | Aryl halides, Arylboronic acids | Biaryls |
While direct research is lacking, materials derived from this compound could potentially be used in photocatalysis and electrocatalysis. In photocatalysis, a semiconductor material absorbs light to generate electron-hole pairs that drive chemical reactions. mdpi.com Silica itself is not photocatalytically active, but it can be used as a support for photocatalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO). A phenyl-functionalized silica support could influence the adsorption of pollutants or reactants onto the photocatalyst surface, potentially enhancing degradation rates or reaction selectivity.
In electrocatalysis, reactions are accelerated at an electrode surface. Carbon-based materials are common electrode supports. Silica derived from this compound could be used to create composite electrode materials. The porous and functionalized silica could help to disperse the electrocatalytically active sites (e.g., metal nanoparticles) and facilitate mass transport of reactants and products to and from the electrode surface. However, the insulating nature of silica would need to be addressed, possibly by creating thin coatings on conductive substrates or by forming composites with conductive materials like graphene or carbon nanotubes.
Mechanistic Studies of Catalytic Processes Involving this compound
There are no specific mechanistic studies available for catalytic processes involving this compound. Mechanistic investigations in heterogeneous catalysis aim to understand the elementary steps of a reaction occurring on the catalyst surface. researchgate.net For a hypothetical catalyst system using a this compound-derived support, studies would focus on several key aspects:
Substrate-Support Interactions: Investigating how the phenyl and methyl groups on the support surface interact with reactant molecules. Techniques like adsorption isotherm measurements and spectroscopic methods (e.g., FTIR, NMR) could be used to probe these interactions.
Role of the Microenvironment: Elucidating how the hydrophobicity and steric bulk of the functional groups in the vicinity of the active site influence transition states and reaction pathways, thereby affecting product selectivity.
Electronic Effects: Studying the charge transfer between the functionalized support and the active metal phase and how this impacts the activation of reactants. X-ray photoelectron spectroscopy (XPS) could provide insights into the electronic state of the catalyst.
Mass Transfer Limitations: For encapsulated catalysts, studies would be needed to determine the diffusion rates of reactants and products through the porous silica matrix and to understand how the pore functionality affects these rates.
Understanding these mechanistic details is crucial for the rational design of more efficient and selective catalysts. researchgate.net
Reaction Mechanism Elucidation for this compound-Catalyzed Reactions
The elucidation of reaction mechanisms is critical for optimizing catalyst performance and selectivity. For reactions involving this compound, mechanistic studies often focus on understanding the activation of the Si-H bond (in related hydrosilanes) or Si-C/Si-O bonds and the subsequent steps in the catalytic cycle.
Hydrosilylation Reactions: In reactions where a hydrosilane analogue of this compound is used, the mechanism of hydrosilylation is of central importance. While various mechanisms have been proposed depending on the metal catalyst, ionic or outer-sphere mechanisms are often considered, particularly with certain transition metals like rhenium. nih.gov One proposed pathway involves the activation of the silane (B1218182) through coordination to the metal center, which is followed by the heterolytic cleavage of the Si-H bond. nih.gov This process can generate a silyl (B83357) ion and a metal-hydride species, which then participate in the reduction of the unsaturated substrate without its direct insertion into the metal-hydride bond. nih.gov
Cross-Coupling Reactions: Organosilicon compounds, including those derived from this compound, can participate in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling). The generally accepted mechanism for these reactions proceeds through a Pd(0)/Pd(II) catalytic cycle. nih.govwildlife-biodiversity.com The key elementary steps in this cycle are:
Oxidative Addition: The organic halide or pseudohalide oxidatively adds to the coordinatively unsaturated Pd(0) catalyst, forming a Pd(II) intermediate. nih.govillinois.edu
Transmetalation: The organosilicon compound transfers its organic group to the palladium center, a step often facilitated by a fluoride (B91410) or hydroxide (B78521) activator. This is typically the rate-determining step. nih.gov
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst. nih.govwildlife-biodiversity.com
| Reaction Type | Proposed Mechanism | Key Elementary Steps | Typical Catalysts |
| Hydrosilylation | Ionic Outer-Sphere Mechanism | Silane coordination, Heterolytic Si-H bond cleavage, Nucleophilic attack on substrate | Rhenium Complexes nih.gov |
| Cross-Coupling | Pd(0)/Pd(II) Catalytic Cycle | Oxidative Addition, Transmetalation, Reductive Elimination | Palladium Complexes nih.gov |
Investigation of Active Sites in this compound-Derived Catalysts
When this compound is used as a precursor or modifier for heterogeneous catalysts, particularly those on silica supports, the nature of the active site is paramount to catalytic activity. An active site is the specific location on a catalyst where the chemical reaction occurs, often comprising a small fraction of the total surface. mdpi.com
Silica-Supported Systems: this compound can be used to graft functional groups onto a silica (SiO₂) surface or to create a structured silica support. When a metal is subsequently deposited, the active sites are often located at the metal-support interface. nih.gov The interaction between the metal nanoparticles and the silica support can significantly alter the catalyst's properties. This is known as the strong metal-support interaction (SMSI), which can be induced by high-temperature reduction. nih.gov In silica-supported catalysts, this can involve the migration of reduced silica species (SiOx) onto the metal nanoparticle surface or the diffusion of silicon into the metal lattice. nih.gov This migration modifies the electronic properties of the metal atoms, potentially enhancing catalytic performance by, for example, making the metal more electron-rich. nih.gov
The phenyl and methyl groups from the silane precursor can also influence the local chemical environment, affecting reactant adsorption and the stability of the active metal species. The precise structure of these active sites is challenging to identify because they can be dynamic and exist in low concentrations. mdpi.comresearchgate.net
Advanced characterization techniques are employed to probe the structure and chemical state of these sites under reaction conditions.
| Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states of atoms. abo.fi |
| Diffuse Reflectance Infrared Spectroscopy (DRIFT) | Nature of surface functional groups and adsorbed species. abo.fi |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and spatial distribution of metal nanoparticles. nih.govmdpi.com |
| X-ray Absorption Spectroscopy (XAS) | Local coordination environment and electronic structure of metal atoms. researchgate.net |
Computational Chemistry and Modeling of Catalytic Pathways
Computational chemistry provides indispensable tools for investigating the mechanisms and active sites in systems derived from this compound. nih.gov By modeling reactions at the atomic level, researchers can gain insights that are often difficult to obtain through experimental methods alone. mdpi.com
Modeling Reaction Mechanisms: Density Functional Theory (DFT) is a powerful quantum-mechanical method used to map out the potential energy surface of a reaction. researchgate.net This allows for the calculation of the structures and energies of reactants, intermediates, transition states, and products. arxiv.org From these calculations, reaction energy profiles can be constructed, and activation energy barriers for each elementary step can be determined, helping to identify the rate-limiting step of the catalytic cycle. arxiv.org Quantum-chemical modeling has been successfully applied to study hydrosilylation reactions involving triethoxysilane, a close structural analogue of this compound, providing detailed mechanistic insights. dntb.gov.uaresearchgate.net
Designing and Understanding Active Sites: Computational models are used to simulate the structure of catalyst surfaces, including the complex interface between a metal nanoparticle and a silica support derived from a silane precursor. These models can help predict how the support influences the metal's electronic structure and, consequently, its catalytic activity. mdpi.com For instance, DFT calculations can rationalize how the diffusion of silicon into a metal particle, as observed in SMSI, alters the d-band center of the metal, which is a key descriptor of its reactivity. nih.gov
The synergy between computational prediction and experimental validation is accelerating the rational design of new and more efficient catalysts. nih.gov By screening potential catalyst structures and reaction pathways in silico, researchers can focus experimental efforts on the most promising candidates, saving significant time and resources. nih.gov
Theoretical and Computational Studies of Methylphenyldiethoxysilane
Quantum Chemical Calculations on Methylphenyldiethoxysilane Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or approximations of it) to determine the electronic structure, from which various properties can be derived.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT can be employed to predict the optimized geometry, vibrational frequencies, and electronic properties of this compound.
For analogous organofunctional silanes, DFT calculations have been used to investigate the hydrolysis and condensation mechanisms. For instance, a combination of DFT and molecular dynamics has been used to study the hydrolysis of aminopropyl-, thiolpropyl-, and butyltrimethoxysilane. nih.gov These studies reveal that the first step of hydrolysis is typically exothermic. nih.gov The reactivity of different sites within the molecule can be assessed by analyzing calculated parameters such as atomic charges and frontier molecular orbitals (HOMO and LUMO).
Table 1: Representative DFT-Calculated Properties for a Generic Phenylalkoxysilane
| Property | Predicted Value | Significance for Reactivity |
| Si-O Bond Length | ~1.65 Å | Influences the ease of hydrolysis. |
| O-C (Ethoxy) Bond Length | ~1.43 Å | Relevant to the stability of the leaving group during hydrolysis. |
| Si-C (Phenyl) Bond Length | ~1.87 Å | Indicates the strength of the silicon-phenyl bond. |
| Si-C (Methyl) Bond Length | ~1.88 Å | Indicates the strength of the silicon-methyl bond. |
| HOMO-LUMO Energy Gap | Variable | A smaller gap generally suggests higher reactivity. |
| Mulliken Charge on Si | Positive | Indicates the electrophilic nature of the silicon atom, making it susceptible to nucleophilic attack by water during hydrolysis. |
Note: The values in this table are illustrative and based on general findings for similar silane (B1218182) structures. Specific values for this compound would require dedicated DFT calculations.
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the interactions between molecules in a liquid or solid state, as well as their interactions with other substances.
For polysiloxanes containing phenyl groups, such as poly(dimethyl-co-diphenyl)siloxane, atomistic MD simulations have been used to investigate structure and dynamics. rsc.orgrsc.org These studies show that the incorporation of phenyl groups can significantly affect the microscopic properties of polysiloxanes, including chain dynamics and relaxation. rsc.orgrsc.org It was found that the attraction between adjacent phenyl groups can strengthen both intra- and intermolecular interactions, leading to decreased chain flexibility. nih.gov
An MD simulation of this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system. The simulation would then track the positions and velocities of all atoms in a simulation box over a period of time, providing insights into properties like density, viscosity, and diffusion coefficients.
Computational Modeling of this compound Polymerization and Hydrolysis
Computational models can be used to simulate the complex processes of polymerization and hydrolysis, providing a deeper understanding of reaction mechanisms and the resulting polymer structures.
The hydrolysis of alkoxysilanes is the initial step in the sol-gel process and is crucial for the formation of polysiloxanes. This process involves the nucleophilic attack of water on the silicon atom, leading to the displacement of an alkoxy group. nih.gov Computational chemistry can be used to model the reaction pathway of this process, including the identification of transition states and the calculation of activation energy barriers.
For organofunctional silanes, the hydrolysis mechanism is understood to proceed via a bimolecular nucleophilic substitution (SN2) reaction at the silicon center. nih.gov The rate of hydrolysis is influenced by factors such as the size of the alkoxy group and the pH of the system. nih.gov DFT calculations can be employed to determine the energy profile of the reaction, as illustrated in the hypothetical reaction coordinate diagram below.
Table 2: Hypothetical Energy Barriers for the Hydrolysis of a Phenylalkoxysilane
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| First Hydrolysis | Penta-coordinate Si intermediate | 10 - 15 |
| Second Hydrolysis | Penta-coordinate Si intermediate | 12 - 18 |
| Condensation (Silanol + Silanol) | Formation of Si-O-Si bridge | 5 - 10 |
| Condensation (Silanol + Alkoxy) | Formation of Si-O-Si bridge | 8 - 12 |
Note: These values are illustrative and would need to be calculated specifically for this compound.
Once the hydrolysis and condensation reactions are understood, computational models can be used to predict the structure and properties of the resulting polysiloxane polymers. MD simulations are particularly useful for this purpose.
In studies of high-phenyl polysiloxanes, MD simulations have been combined with experimental data to investigate the sequence distribution and microstructure of the copolymers. nih.gov These simulations have shown that the presence of phenyl groups leads to a decrease in chain flexibility and motion capability. nih.gov By simulating the cooling process of the polymer melt, researchers can analyze conformational changes and relate them to dynamic mechanical properties. nih.gov For poly(dimethyl-co-diphenyl)siloxane, MD simulations have shown that as the molar ratio of the diphenyl component increases, the size of the polymer chain expands while the chain diffusivity slows down. rsc.org
Advanced Modeling Techniques for this compound-Containing Materials
More advanced modeling techniques can be applied to study the behavior of materials containing this compound, especially in complex systems like composites and at interfaces.
For instance, in silica-filled natural rubber compounds, molecular modeling has been used to understand the reaction between silane coupling agents and the silica (B1680970) surface. mdpi.com These models can help to understand the spatial constraints of silane grafting on the silica surface. mdpi.com
Furthermore, the development of functionalized polysiloxanes has been aided by computational studies. For example, DFT simulations have been used in conjunction with experimental work to understand the properties of polysiloxanes grafted with other polymers. nih.gov
The use of computational modeling is a growing field in materials science, and its application to organofunctional silanes like this compound holds significant promise for the design of new materials with tailored properties. nih.gov
Multi-scale Modeling of Hybrid Materials
Multi-scale modeling has emerged as a critical tool in materials science for understanding the complex relationships between molecular structure and macroscopic properties in hybrid materials, such as those derived from this compound. nih.gov This computational approach bridges the gap between different length and time scales, providing a holistic view of a material's behavior from the quantum level to the bulk scale. nih.gov The unique properties of hybrid materials originate from the interplay of their distinct inorganic and organic components, making multi-scale simulation an indispensable technique for their rational design and optimization. ucc.ie
The modeling of hybrid materials incorporating this compound typically involves a hierarchical strategy:
Quantum Mechanics (QM) Scale: At the most fundamental level (~10⁻¹⁰ m, ~10⁻¹² s), quantum mechanical methods like Density Functional Theory (DFT) are employed. nih.govucc.ie These simulations can elucidate the electronic structure, reactivity, and bonding characteristics of the this compound molecule. DFT is used to model the hydrolysis and condensation reactions that are central to the sol-gel process, providing insights into reaction mechanisms and the initial stages of network formation. ucc.ie
Atomistic/Molecular (MM) Scale: Moving up in scale, classical molecular dynamics (MD) simulations are used to model the assembly of siloxane networks. nih.gov In this regime, the interactions between atoms and molecules are described by force fields. MD simulations can predict the morphology, cross-linking density, and distribution of phenyl and methyl groups within the polysiloxane matrix. This level of modeling is crucial for understanding how the structure of the this compound precursor influences the polymer's chain dynamics, conformation, and interfacial interactions with other components.
Macroscopic/Continuum Scale: Finally, at the macroscopic level, methods like the Finite Element Method (FEM) are used to predict the bulk properties of the material, such as its mechanical strength, thermal conductivity, and elastic modulus. nih.gov The parameters for these continuum models are often derived from the simulations performed at the smaller scales, ensuring a physically grounded prediction of the material's performance. researchgate.net
By integrating these different computational methods, researchers can establish a clear structure-property relationship. For instance, multi-scale modeling can predict how the substitution of this compound with other silane precursors would affect the final material's flexibility, thermal stability, or refractive index, thereby guiding experimental synthesis toward materials with targeted functionalities. ucc.ie
Table 1: Multi-scale Modeling Approaches for this compound-Based Hybrid Materials
| Modeling Scale | Typical Methods | Investigated Phenomena Related to this compound | Predicted Properties |
|---|---|---|---|
| Quantum (Ångströms) | Density Functional Theory (DFT) | - Reactivity of Si-OEt bonds
| - Reaction energies
|
| Atomistic (Nanometers) | Molecular Dynamics (MD) | - Polymer chain growth and cross-linking
| - Glass transition temperature
|
| Mesoscopic (Micrometers) | Coarse-Grained MD, Dissipative Particle Dynamics (DPD) | - Polymer network morphology
| - Domain size and distribution
|
| Continuum (Millimeters) | Finite Element Method (FEM) | - Stress-strain behavior under load
| - Young's modulus
|
Machine Learning Approaches in this compound Research
Machine learning (ML) is revolutionizing materials science by enabling the rapid prediction of material properties and accelerating the discovery of new, high-performance materials. scienceopen.comarxiv.org In the context of research involving this compound, ML models can be trained on existing experimental or computational data to establish complex, non-linear relationships between chemical structures, processing parameters, and final material properties. nih.gov This data-driven approach complements traditional experimental and simulation methods, offering a powerful tool for navigating the vast chemical space of hybrid materials. scienceopen.com
The application of machine learning in this area typically follows a structured workflow:
Data Acquisition and Representation: A dataset is compiled containing information on various materials, including those synthesized using this compound. This data can come from laboratory experiments or computational simulations. Each material is represented by a set of "descriptors" or "features," which are numerical representations of its chemical and structural information. For this compound, these can include molecular fingerprints, quantum chemical parameters, or descriptors representing the phenyl and ethoxy groups. nih.gov
Model Training: Various ML algorithms can be employed, such as Support Vector Machines (SVM), Random Forests, Gradient Boosting, and Artificial Neural Networks (ANNs). nih.govmdpi.com The algorithm is trained on the dataset to learn the mapping between the input features and the target properties (e.g., thermal stability, refractive index, mechanical strength). mdpi.com For instance, a model could be trained to predict the glass transition temperature of a polysiloxane based on the relative ratios of different silane precursors, including this compound.
Model Validation and Prediction: The model's predictive accuracy is rigorously tested using a separate validation dataset. nih.gov Once validated, the model can make instantaneous predictions for the properties of new, hypothetical materials derived from this compound or other precursors, without the need for costly and time-consuming synthesis or simulation. arxiv.org
Inverse Design: Advanced ML techniques, including generative models, can be used for "inverse design." In this approach, a desired set of properties is specified, and the model suggests the optimal chemical structure or synthesis conditions to achieve them. For example, an ML model could propose a novel silane precursor, similar in structure to this compound, that is predicted to yield a material with superior thermal stability.
By leveraging ML, researchers can efficiently screen vast libraries of potential material compositions, identify the most promising candidates for specific applications, and gain deeper insights into the factors that govern material performance. mdpi.com This accelerates the design-build-test-learn cycle in materials development.
Table 2: Machine Learning Workflow in this compound Material Research
| Workflow Step | Description | Example Application with this compound |
|---|---|---|
| Data Acquisition | Gathering experimental or computational data on materials. | Creating a database of polysiloxanes with varying this compound content and their measured thermal decomposition temperatures. |
| Feature Engineering | Converting chemical structures and process parameters into numerical descriptors. | Representing the this compound-derived polymer with molecular fingerprints and descriptors for synthesis temperature and time. |
| Model Selection & Training | Choosing and training an appropriate ML algorithm (e.g., Random Forest, Neural Network). | Training a Random Forest model to predict the refractive index of a hybrid material based on the structural features of the silane precursors used. |
| Model Validation | Assessing the model's predictive performance on unseen data. | Using cross-validation to test the model's ability to accurately predict the tensile strength of new polysiloxane formulations. |
| Prediction & Deployment | Using the trained model to predict properties of new candidate materials. | Screening a virtual library of 100 hypothetical co-polymers containing this compound to identify candidates with the highest predicted dielectric constant. |
| Inverse Design | Using the model to suggest new materials with desired target properties. | A generative model suggests modifications to the this compound structure to maximize the resulting material's hydrophobicity. |
Applications in Advanced Materials Science and Engineering
Methylphenyldiethoxysilane in High-Performance Polymers and Resins
The incorporation of this compound into polymer and resin matrices imparts a range of desirable characteristics, including improved heat resistance, durability, and specific mechanical properties. This has established its role in the development of materials for demanding industrial applications.
This compound is a key monomer in the synthesis of various silicone polymers and copolymers. The presence of the phenyl group is particularly significant, as it enhances the thermal stability, radiation resistance, and optical properties of the resulting polysiloxane chains.
The synthesis of silicone polymers often involves the hydrolysis and condensation of silane (B1218182) precursors like this compound. The ethoxy groups hydrolyze to form silanol (B1196071) (Si-OH) groups, which then condense to form stable siloxane (Si-O-Si) linkages, the backbone of silicone polymers. The methyl and phenyl groups remain as side chains, influencing the final properties of the polymer.
The introduction of methylphenylsiloxy units into a polydimethylsiloxane (B3030410) (PDMS) chain can disrupt the crystallinity of the PDMS, leading to amorphous copolymers with excellent low-temperature flexibility. Research has shown that even a small percentage of methylphenylsiloxy or diphenylsiloxy units can significantly lower the glass transition temperature (Tg) of the copolymer. Phenyl-containing polysiloxanes also exhibit a high refractive index and good resistance to radiation, making them suitable for optical applications.
Methylphenyl silicone rubber, a type of silicone elastomer, benefits from the incorporation of phenyl groups, which provide superior high-temperature and radiation resistance compared to standard methyl silicone rubber. These materials are utilized in demanding sectors such as aerospace and electronics for manufacturing sealing and insulation components that must perform reliably across a wide temperature range.
Table 1: Influence of Phenyl Content on Silicone Polymer Properties
| Property | Polydimethylsiloxane (PDMS) | Phenyl-Modified Silicone Polymer |
| Thermal Stability | Good | Excellent |
| Radiation Resistance | Moderate | Excellent |
| Refractive Index | ~1.40 | >1.50 |
| Low-Temperature Flexibility | Excellent | Excellent (amorphous structure) |
This table provides a generalized comparison of properties. Actual values can vary based on the specific polymer composition and structure.
Thermosetting resins, such as epoxies, phenolics, and vinyl esters, are a class of polymers that undergo a curing process to form a rigid, three-dimensional network structure. This compound can be incorporated into these resin systems as a crosslinking agent, a coupling agent, or a modifier to enhance their performance characteristics.
In epoxy resin systems, functional silanes can be used to improve the thermal stability and mechanical properties of the cured material. The silane can react with the epoxy resin and the curing agent, becoming an integral part of the crosslinked network. The presence of the phenyl group from this compound can increase the thermal resistance and char yield of the epoxy composite, which is beneficial for applications requiring flame retardancy. Research has demonstrated that the incorporation of silicone resins into epoxy formulations can significantly improve their thermal stability and flame retardancy.
Similarly, in phenolic and vinyl ester resins, the addition of silanes can lead to enhanced adhesion to inorganic fillers and reinforcements, as well as improved moisture resistance. The ethoxy groups of this compound can hydrolyze and react with hydroxyl groups on the surface of fillers like glass fibers or silica (B1680970), forming a strong covalent bond. This coupling effect leads to better stress transfer from the polymer matrix to the reinforcement, resulting in improved mechanical properties of the composite material. Phenolic vinyl ester resins, known for their high crosslinking density, can benefit from the inclusion of silanes to further enhance their resistance to corrosive environments and high temperatures.
This compound in Functional Coatings and Adhesives
The ability of this compound to improve adhesion and provide a durable, weather-resistant surface makes it a valuable component in the formulation of high-performance coatings and adhesives.
In the formulation of adhesives and sealants, this compound primarily functions as an adhesion promoter and a crosslinking agent. Adhesion promoters are crucial for creating a strong and durable bond between the adhesive or sealant and the substrate, especially when bonding dissimilar materials like glass, metal, or plastics to a polymer-based adhesive.
In silicone-based adhesives and sealants, this compound can also participate in the curing reaction as a crosslinking agent, contributing to the development of the final elastomeric network. The degree of crosslinking influences the mechanical properties of the cured sealant, such as its modulus, tensile strength, and elongation.
Table 2: Role of this compound in Adhesives and Sealants
| Function | Mechanism of Action | Resulting Improvement |
| Adhesion Promoter | Forms covalent bonds between the polymer matrix and inorganic substrates. | Enhanced bond strength and durability, particularly in wet conditions. |
| Crosslinking Agent | Participates in the condensation curing reaction of silicone sealants. | Contributes to the desired mechanical properties of the cured sealant. |
| Surface Modifier | Modifies the surface energy of fillers within the adhesive formulation. | Improved dispersion of fillers and rheological properties of the uncured adhesive. |
This table outlines the primary functions of this compound in adhesive and sealant formulations.
This compound is utilized in the fabrication of advanced coatings to impart properties such as hydrophobicity (water repellency), corrosion resistance, and improved hardness and adhesion. These coatings find applications in protecting a wide range of substrates, from metals and glass to plastics and textiles.
The formation of hydrophobic coatings often involves a sol-gel process, where silane precursors like this compound are hydrolyzed and condensed to form a thin film on a substrate. The presence of the non-polar methyl and phenyl groups on the coating's surface lowers its surface energy, causing water to bead up and roll off, a phenomenon known as the "lotus effect." This property is highly desirable for self-cleaning surfaces and applications requiring water repellency.
In the context of anti-corrosion coatings for metals, silane-based films can act as a physical barrier, preventing corrosive species from reaching the metal surface. Furthermore, the strong adhesion of the silane layer to the metal substrate, mediated by the formation of metal-O-Si bonds, helps to prevent delamination of the coating and under-film corrosion. The incorporation of phenyl groups can enhance the barrier properties of the coating due to their bulky nature.
The hardness and adhesion of protective coatings can also be improved by the addition of this compound. As part of a hybrid organic-inorganic coating system, the siloxane network formed upon curing contributes to the hardness and scratch resistance of the film, while the organofunctional groups ensure good adhesion to the underlying substrate.
Emerging Applications of this compound in Specialized Materials
The unique properties of this compound are being explored for a variety of emerging applications in advanced materials science and engineering. These novel uses leverage its ability to act as a versatile building block for materials with tailored functionalities at the molecular level.
One promising area is in the field of nanotechnology , specifically in the surface functionalization of nanoparticles. Silanes can be used to modify the surface of nanoparticles to improve their dispersion in polymer matrices, prevent agglomeration, and introduce specific functionalities. For instance, functionalized nanoparticles can be incorporated into polymers to create nanocomposites with enhanced mechanical, thermal, or electrical properties. cfsilicones.com
In the development of advanced electronic materials , phenyl-containing silicones are valued for their high thermal stability and dielectric properties. This compound can be a precursor for synthesizing silicone resins used in electronic packaging and encapsulation, where materials are required to withstand high temperatures and provide electrical insulation. cfmats.com
Furthermore, the principles of using silanes to create hydrophobic and functional surfaces are being applied in the development of biomedical materials . For example, silane coatings can be used to modify the surface of medical implants to improve biocompatibility or to create surfaces that resist biofouling. While direct applications of this compound in this area are still under investigation, the fundamental chemistry is highly relevant.
Another area of interest is in the synthesis of hybrid organic-inorganic materials with novel properties. By combining the properties of the inorganic siloxane network with the functionality of the organic phenyl and methyl groups, materials with unique optical, thermal, and mechanical characteristics can be designed. For example, melting gels, which are hybrid materials that can be softened and reshaped upon heating, have been prepared using phenyl-substituted alkoxysilanes. researchgate.net
Electronic Encapsulants and Insulating Materials
Polysiloxanes derived from this compound are extensively utilized as encapsulants and insulating materials for electronic components. The presence of both methyl and phenyl groups in the polymer backbone imparts a synergistic combination of properties ideal for these demanding applications.
The phenyl groups contribute to enhanced thermal stability, allowing the materials to withstand continuous operating temperatures ranging from 250°C to 300°C, with short-term resistance up to 350°C. romakksilicones.com This high-temperature performance is critical for protecting sensitive electronics that generate significant heat. Furthermore, the phenyl content improves the flexibility of the silicone resin at low temperatures, preventing cracking and ensuring mechanical integrity across a wide temperature range. romakksilicones.com
From an electrical standpoint, methylphenyl silicone resins exhibit superior insulating properties. They maintain stable dielectric properties over broad temperature variations, which is essential for reliable electronic performance. romakksilicones.commdpi.com These materials are characterized by high dielectric strength and volume resistivity, effectively isolating electronic components and preventing electrical leakage or short circuits. The inherent moisture resistance of the siloxane backbone further enhances their reliability as encapsulants, protecting components from humidity-related damage. sioresin.com
The formulation of these encapsulants can be tailored to achieve specific viscosities and curing characteristics, making them suitable for various application methods, including potting and coating. Their low shrinkage rate during curing minimizes stress on delicate electronic components. mdpi.com
Typical Electrical Properties of Methylphenyl Silicone Resin
| Property | Value | Conditions |
|---|---|---|
| Dielectric Strength | 65 KV/MM (minimum) | Normal (20±5℃) |
| Dielectric Strength | 30 KV/MM (minimum) | High Temperature (200±2℃) |
| Dielectric Strength | 40 KV/MM (minimum) | Moisture Resistance (20±5℃, 95±3% relative humidity, 24H later) |
| Volume Resistivity | 10¹⁴ Ω·cm (minimum) | Normal (20±5℃) |
| Volume Resistivity | 10¹¹ Ω·cm (minimum) | High Temperature (200±2℃) |
| Volume Resistivity | 10¹² Ω·cm (minimum) | Moisture Resistance (20±5℃, 95±3% relative humidity, 24H later) |
Materials for Optical and Optoelectronic Applications
The incorporation of phenyl groups from this compound into the polysiloxane structure significantly increases the refractive index of the resulting material. This property is of paramount importance in the field of optics and optoelectronics, particularly for applications such as LED (Light Emitting Diode) encapsulation. A higher refractive index encapsulant can improve light extraction efficiency from the LED chip, leading to brighter and more efficient devices. The refractive index of methylphenyl silicones can be tailored by adjusting the phenyl content, with values typically ranging from 1.42 to over 1.54. mdpi.comandisil.com
In addition to a high refractive index, these materials offer excellent optical clarity and transparency in the visible spectrum. They exhibit superior resistance to yellowing and degradation when exposed to UV light and high temperatures, ensuring the long-term performance and color stability of optoelectronic devices. silicorex.com This is a significant advantage over traditional epoxy encapsulants, which are prone to discoloration under such conditions.
The thermal stability of methylphenyl silicones is also crucial for high-power LED applications, where significant heat is generated. These encapsulants can effectively dissipate heat while maintaining their optical and mechanical properties. The flexibility of the silicone matrix helps to mitigate thermal stress between the encapsulant and the LED chip, reducing the risk of device failure.
Refractive Index of Methylphenyl Silicone Fluids with Varying Phenyl Content
| Phenyl Content (Mole %) | Refractive Index |
|---|---|
| 4.2 | 1.4215 - 1.423 |
| 7.6 | 1.436 |
| 11.0 | 1.456 |
| 13.0 | 1.463 |
| 23.0 | 1.49 - 1.4950 |
*Data is illustrative and can vary based on the specific polymer structure and viscosity. andisil.com
Advanced Materials for Energy and Environmental Technologies
While direct applications of this compound in energy and environmental technologies are less documented, the properties of the resulting methylphenyl polysiloxanes suggest potential in several areas.
In the realm of energy, the high thermal and chemical stability of these materials could make them suitable for use as binders or coatings in components for high-temperature fuel cells, such as solid oxide fuel cells (SOFCs). Their electrical insulating properties would also be beneficial in such applications. Furthermore, modification of the phenyl groups through sulfonation could introduce proton conductivity, making them candidates for investigation as components in proton exchange membranes (PEMs) for fuel cells. lidsen.comresearchgate.net The siloxane backbone offers good gas permeability, a property that can be tailored for specific gas separation applications.
For environmental technologies, the durability and weather resistance of methylphenyl silicones make them excellent candidates for protective coatings. silicorex.com They could be employed as environmental barrier coatings (EBCs) to protect underlying materials from harsh conditions, including moisture, UV radiation, and chemical attack. Their hydrophobic nature can be leveraged for creating water-repellent surfaces. The gas permeability of polysiloxane membranes can also be harnessed for environmental applications such as gas separation and carbon capture, although this is an area that requires further research specific to methylphenyl-containing siloxanes.
Thermal Properties of Methylphenyl Silicone Resins
| Property | Value | Notes |
|---|---|---|
| Continuous Use Temperature | 250 - 300 °C | romakksilicones.com |
| Short-Term Temperature Resistance | Up to 350 °C | romakksilicones.com |
| Heat Resistance in Coatings (with aluminum pigments) | Up to 650 °C | elkaysilicones.com |
| Thermal Weight Loss | <5 % | at 400°C for 3 hours sioresin.com |
Advanced Characterization Methodologies for Methylphenyldiethoxysilane Systems
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical identity and structural integrity of Methylphenyldiethoxysilane. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) each offer unique and complementary information regarding the molecular framework and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organosilanes, providing detailed information about the local chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.
¹H NMR spectroscopy provides information on the hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the protons of the phenyl group, the methyl group attached to silicon, and the ethoxy groups. Protons on the phenyl group typically appear in the aromatic region of the spectrum (around 7.0-8.0 ppm). oregonstate.edulibretexts.org The methyl protons directly bonded to the silicon atom are expected to resonate at a higher field (lower ppm value), typically in the range of 0.1-0.5 ppm. The ethoxy group protons will present as a quartet for the methylene (B1212753) (-OCH₂-) protons (around 3.8 ppm) and a triplet for the methyl (-CH₃) protons (around 1.2 ppm), with coupling between them. oregonstate.eduwiley.com
¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. pressbooks.pub The spectrum will show distinct peaks for the carbons of the phenyl ring, the methyl group, and the two carbons of the ethoxy groups. Aromatic carbons typically resonate in the range of 120-140 ppm. openstax.orgoregonstate.edu The methyl carbon attached to silicon will appear at a much higher field, generally between 0 and 10 ppm. The methylene carbon of the ethoxy group (-OCH₂-) is expected around 58-60 ppm, while the methyl carbon (-CH₃) will be at a higher field, around 18 ppm. pressbooks.publibretexts.org
²⁹Si NMR spectroscopy is particularly valuable for studying silicon-containing compounds, as the chemical shift is highly sensitive to the substituents attached to the silicon atom. huji.ac.il For this compound, the silicon atom is bonded to one methyl group, one phenyl group, and two ethoxy groups. The chemical shift for silicon in such an environment is expected to be in the range of approximately -30 to -50 ppm relative to tetramethylsilane (B1202638) (TMS). rsc.orgunige.chpascal-man.com The presence of the phenyl group and two alkoxy groups influences the electron density around the silicon nucleus, leading to a characteristic chemical shift.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Phenyl (C₆H₅) | 7.0 - 8.0 |
| Methyl (Si-CH₃) | 0.1 - 0.5 | |
| Ethoxy (-OCH₂CH₃) | ~3.8 (quartet) | |
| Ethoxy (-OCH₂CH₃) | ~1.2 (triplet) | |
| ¹³C | Phenyl (C₆H₅) | 120 - 140 |
| Methyl (Si-CH₃) | 0 - 10 | |
| Ethoxy (-OCH₂CH₃) | 58 - 60 | |
| Ethoxy (-OCH₂CH₃) | ~18 | |
| ²⁹Si | Si(CH₃)(C₆H₅)(OCH₂CH₃)₂ | -30 to -50 |
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.
Key vibrational modes for this compound include the Si-O-C stretching vibrations, which are typically strong and appear in the region of 1080-1100 cm⁻¹. researchgate.netgelest.com The presence of the phenyl group will give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region. vscht.cz The methyl group attached to the silicon will show a characteristic Si-C stretching vibration. Additionally, C-H stretching and bending vibrations from the methyl and ethoxy groups will be present in the spectrum. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| >3000 | C-H Stretch | Phenyl (Aromatic) |
| 2850-3000 | C-H Stretch | Methyl, Ethoxy (Aliphatic) |
| 1400-1600 | C=C Stretch | Phenyl (Aromatic Ring) |
| 1080-1100 | Si-O-C Asymmetric Stretch | Diethoxysilane |
| ~1250 | Si-C Stretch | Si-Methyl |
| ~700-740 | Si-C Stretch / Phenyl Ring Bending | Si-Phenyl |
Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations that result in a change in polarizability. wikipedia.org This technique is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org For this compound, Raman spectroscopy is well-suited for observing the vibrations of the Si-O-Si backbone that may form upon hydrolysis and condensation, as well as the vibrations of the aromatic phenyl ring.
The symmetric stretching of the phenyl ring, which is often weak in FTIR, typically gives a strong signal in the Raman spectrum. nih.gov The Si-C bond vibrations are also readily observable. The Raman spectrum can be used to monitor the hydrolysis and condensation of this compound by observing the disappearance of Si-O-C bands and the appearance of Si-O-Si bands. mdpi.com
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1000 | Symmetric Ring Breathing | Phenyl |
| ~600-700 | Si-C Stretch | Si-Phenyl, Si-Methyl |
| ~400-500 | Si-O-Si Bending | Siloxane Network (upon hydrolysis/condensation) |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. aau.dk For systems involving this compound, such as surface coatings or modified materials, XPS can confirm the presence of silicon, carbon, and oxygen and provide insight into their bonding environments.
The high-resolution spectra of the Si 2p, C 1s, and O 1s regions are of particular interest. The Si 2p binding energy will be characteristic of a silicon atom bonded to both carbon and oxygen. xpsfitting.com A typical binding energy for silicon in a silicone-like environment (Si-O-C) is around 102-103 eV. researchgate.net The C 1s spectrum can be deconvoluted to identify carbons in different chemical environments, such as C-Si, C-C/C-H (from the phenyl and alkyl groups), and C-O. rsc.org The O 1s spectrum will show a primary peak associated with the Si-O-C linkages. researchgate.net
| Element (Core Level) | Functional Group/Bonding State | Expected Binding Energy (eV) |
|---|---|---|
| Si 2p | Si-O / Si-C | 102 - 103 |
| C 1s | C-Si | ~284.5 |
| C-C / C-H | ~285.0 | |
| C-O | ~286.5 | |
| O 1s | Si-O-C | ~532.5 |
Microscopic and Imaging Techniques for Morphological Analysis
When this compound is used as a precursor in materials synthesis, for instance, in the formation of silica-based particles or films, its molecular structure influences the resulting material's morphology. Microscopic techniques are essential for visualizing and understanding this morphology at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) is a widely used technique for imaging the surface topography of materials with high resolution. In the context of materials synthesized from this compound, SEM can reveal the size, shape, and surface features of particles, as well as the structure of films and coatings.
For example, if this compound is used in a sol-gel process or spray pyrolysis to generate particles, SEM can be used to characterize the resulting powders. mdpi.com The morphology of these particles, whether they are spherical, aggregated, or have a specific surface texture, can be directly observed. researchgate.net The presence of the phenyl and methyl groups on the silicon precursor can influence the condensation process and, consequently, the final particle morphology. SEM analysis can provide qualitative and quantitative data on particle size distribution and surface roughness, which are critical parameters for many applications.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful imaging technique for the high-resolution characterization of materials at the nanoscale. It provides detailed information about the size, shape, and morphology of nanoparticles and the internal structure of materials. In the context of this compound-derived systems, TEM is particularly useful for visualizing silica (B1680970) nanoparticles formed through sol-gel processes.
Research Findings:
Detailed analysis of high-resolution TEM (HR-TEM) images can further provide information on the crystallinity of the material. For silica derived from sol-gel processes, TEM often confirms its amorphous nature. The technique can also be combined with Energy Dispersive X-ray Spectroscopy (EDX) to perform elemental analysis, confirming the presence of silicon and oxygen in the nanoparticles.
While a specific data table for this compound-derived materials is not available in the provided search results, a representative table illustrating typical data obtained from TEM analysis of silica nanoparticles is presented below.
Table 1: Representative TEM Data for Silica Nanoparticles
| Sample ID | Precursor | Mean Particle Diameter (nm) | Size Distribution (nm) | Morphology |
|---|---|---|---|---|
| SiNP-1 | Tetraethoxysilane | 41 | 30-50 | Spherical, Monodisperse |
| SiNP-2 | (3-Mercaptopropyl)trimethoxysilane | 14 | 10-20 | Spherical |
This table is illustrative and based on data for silica nanoparticles from other precursors, as specific data for this compound was not found in the search results.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. spectraresearch.com Beyond imaging, AFM can also probe various surface properties such as roughness, adhesion, and mechanical properties. spectraresearch.com For systems involving this compound, AFM is valuable for characterizing the surface of coatings and films derived from this precursor.
Research Findings:
AFM can be employed to study the surface morphology of thin films prepared from this compound on various substrates. The technique allows for the visualization of surface features, the determination of surface roughness, and the identification of any defects or domains within the film. For example, AFM has been used to study the topography of silane (B1218182) layers on silicon wafers, revealing the formation of flat layers with islands due to polymerization. mdpi.com
In a tapping mode operation, the AFM tip intermittently contacts the surface, which minimizes damage to soft samples like polymer films. spectraresearch.com The resulting height images can be analyzed to quantify parameters such as the root-mean-square (RMS) roughness. While specific research data on this compound films is limited in the provided results, the principles of AFM characterization are broadly applicable.
The following table illustrates the type of data that can be obtained from AFM analysis of thin films.
Table 2: Representative AFM Surface Roughness Data for Silane Films
| Sample | Deposition Time (h) | Surface Roughness (Ra, nm) | Film Morphology |
|---|---|---|---|
| Uncoated Silicon Wafer | 0 | 0.09 | Smooth |
| APTMS on Silicon | 6 | 0.28 | Relatively rough layer with islands |
This table is based on data for aminosilane (B1250345) films and serves as an example of the data obtainable with AFM, as specific data for this compound was not available in the provided search results. APTMS: (3-Aminopropyl)trimethoxysilane, APREMS: (3-Aminopropyl)triethoxysilane.
Diffraction and Scattering Methods for Structural Characterization
Diffraction and scattering techniques are indispensable for probing the atomic and nanoscale structure of materials. X-ray and neutron-based methods provide information on crystallinity, molecular arrangement, and the size and shape of larger structural features.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. researchgate.netyoutube.com By analyzing the angles and intensities of diffracted X-rays, one can identify the phases present in a sample and determine the degree of crystallinity. researchgate.netyoutube.com For polymers and amorphous materials, XRD patterns typically show broad halos rather than sharp peaks. researchgate.netyoutube.com
Research Findings:
In the context of this compound, XRD is used to characterize the structure of the resulting polysiloxane network or silica-based materials after hydrolysis and condensation. Materials prepared by sol-gel methods from alkoxysilane precursors are often amorphous, which is indicated by a broad diffraction peak in the XRD pattern. For silica, a broad peak is typically observed around 2θ = 22-23°.
While specific XRD patterns for this compound-derived materials are not provided in the search results, the general expectation for a sol-gel derived product from this precursor would be an amorphous structure. The presence of methyl and phenyl groups would influence the short-range order, but is unlikely to lead to significant crystallinity without specific processing conditions.
The following table provides a representative example of how XRD data is used to characterize the crystallinity of polymeric materials.
Table 3: Representative XRD Data for Polymer Crystallinity
| Polymer Sample | Crystalline Peaks (2θ) | Amorphous Halo (2θ) | Degree of Crystallinity (%) |
|---|---|---|---|
| High-Density Polyethylene | 21.5°, 23.9° | ~19.5° | 60-80 |
| Polycarbonate | None | ~17° | ~0 |
This table is for illustrative purposes, as specific XRD data for this compound was not found in the search results.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS)
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for investigating the structure of materials on a length scale of approximately 1 to 100 nanometers. researchgate.net These methods are ideal for studying the size, shape, and distribution of nanoparticles, pores, and other nanoscale features in materials derived from this compound. researchgate.net
Research Findings:
SAXS can be used to monitor the formation and growth of silica nanoparticles during the sol-gel process in real-time. researchgate.net The scattering data provides information about the average particle size, size distribution, and fractal dimensions of aggregates. For porous materials, SAXS can be used to determine the average pore size and the thickness of the interface layer between the solid matrix and the pores. researchgate.net
SANS offers complementary information to SAXS, with the added advantage of being sensitive to light elements like hydrogen. By using deuterated solvents or precursors (contrast variation), SANS can be used to highlight specific components within a complex system. This is particularly useful for studying the conformation of polymer chains in a network or the distribution of organic functional groups (like methyl and phenyl from this compound) within a silica matrix.
While specific SAXS/SANS data for this compound systems were not found, the table below exemplifies the type of structural parameters that can be obtained from these techniques for porous silica materials.
Table 4: Representative SAXS Data for Methyl-Modified Silica Xerogels
| Sample | Precursor for Modification | Average Pore Size (D-SAXS, nm) | Interface Layer Thickness (E, nm) |
|---|---|---|---|
| Xerogel-MTES | Methyltriethoxysilane (MTES) | 2.5 | 0.3 |
This table is based on a study of methyl-modified silica xerogels and serves as an example of data obtained from SAXS analysis. researchgate.net Specific data for this compound was not available.
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the thermal stability, decomposition behavior, and phase transitions of materials as a function of temperature.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. rsc.org It is a fundamental technique for determining the thermal stability of polymers and other materials. rsc.org Key parameters obtained from a TGA curve include the onset temperature of decomposition (Tonset), the temperature of maximum degradation rate (Tmax), and the residual mass (char yield) at a specific high temperature. rsc.org
Research Findings:
The thermal stability of silicone resins is significantly influenced by their chemical structure. The presence of phenyl groups in the polysiloxane backbone, such as those introduced by this compound, is known to enhance thermal stability compared to polydimethylsiloxane (B3030410). nih.gov This is attributed to the higher bond energy of the Si-Phenyl bond and the ability of the phenyl groups to inhibit depolymerization reactions. nih.gov
Studies on methyl phenyl silicone resins show that their thermal degradation in an inert atmosphere often occurs in multiple stages. nih.gov The initial weight loss may be associated with the loss of residual solvents or the condensation of remaining silanol (B1196071) groups. The main degradation of the polymer backbone typically occurs at higher temperatures. The introduction of other structural elements, such as silphenylene or phenolic hydroxyl groups, can further enhance the thermal stability, leading to higher decomposition temperatures and increased char yields. google.com For instance, a silicone resin containing phenolic hydroxyl groups that form Si-O-Ph cross-links exhibited a 5% weight loss temperature (Td5) of up to 606 °C in a nitrogen atmosphere. google.com Another study on a methyl phenyl silicone resin reported a maximum heat weightless temperature of 629 °C with only an 18% weight loss at 800 °C.
The following table summarizes TGA data for various methyl phenyl silicone resins, illustrating the effect of structural modifications on their thermal stability.
Table 5: TGA Data for Methyl Phenyl Silicone Resins in a Nitrogen Atmosphere
| Resin Type | Td5 (°C) | Td10 (°C) | Char Yield at 800°C (%) | Reference |
|---|---|---|---|---|
| Typical Methyl Phenyl Silicone Resin (SR-Ph) | - | - | < 85 | google.com |
| SR-OH cured at 350°C (with Si-O-Ph bonds) | 606 | - | 91.1 | google.com |
| F-SR-4 (with trifluorovinyl ether groups) | 461 | 500 | ~70 |
This table compiles data from various studies on methyl phenyl silicone resins to demonstrate the range of thermal stabilities achievable.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the thermal properties of polymeric materials derived from precursors like this compound. mdpi.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method provides valuable insights into physical and chemical changes, including glass transitions, melting, crystallization, and curing reactions. mdpi.com
For thermosetting silicone resins, DSC is instrumental in monitoring the curing (cross-linking) process. The curing reaction is typically an exothermic process, which appears as a peak on the DSC thermogram. youtube.com The total heat released during this reaction, known as the enthalpy of reaction (ΔH), is proportional to the extent of the reaction. linseis.com By measuring the residual heat of reaction in a partially cured sample, the degree of cure can be quantitatively determined using the following equation:
% Cure = [1 - (ΔH Residual Cure / ΔH Full Cure)] * 100
Another critical parameter obtained from DSC is the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a hard, glassy state to a more flexible, rubbery state. youtube.com This transition is observed as a step-like change in the heat capacity in the DSC curve. youtube.com The incorporation of phenyl groups, such as those introduced by this compound, into the siloxane backbone tends to increase the rigidity of the polymer chains. This increased rigidity restricts chain mobility, leading to a higher glass transition temperature. mdpi.comnih.gov Research on methyl phenyl silicone systems has shown that the Tg can increase significantly with higher phenyl content. For example, in certain organosilicone elastomers, the Tg was observed to increase from -125 °C to -77 °C as the phenyl content was raised. nih.gov
The thermal stability of materials derived from this compound can also be assessed, often in conjunction with Thermogravimetric Analysis (TGA). Phenyl groups are known to enhance the thermal and thermo-oxidative stability of silicone resins. rsc.orgnih.gov Highly stable cured resins containing phenyl groups have been reported with a 5% weight loss temperature (Td5) as high as 606 °C in a nitrogen atmosphere. rsc.orgnih.gov
| Property | Description | Typical Value for Phenyl Silicone Systems | Reference |
|---|---|---|---|
| Glass Transition Temperature (Tg) | Temperature of transition from glassy to rubbery state. | -125 °C to -77 °C (Increases with phenyl content) | nih.gov |
| Curing Enthalpy (ΔH) | Heat released during the cross-linking reaction. | Material dependent (e.g., ~320 J/g for some uncured thermosets) | |
| Thermal Decomposition (Td5) | Temperature at which 5% weight loss occurs. | Up to 606 °C (in N2) | rsc.orgnih.gov |
Rheological and Mechanical Property Characterization
The performance of materials derived from this compound in their final application is defined by their rheological and mechanical properties. Rheology characterizes the flow and deformation of the material before and during cure, while mechanical testing evaluates the performance of the final, cured product.
Rheological Properties
Rheology is the study of the flow of matter, primarily in a liquid or soft solid state. For silicone resins, rheological properties such as viscosity are critical for processing applications like coating, molding, or potting. researchgate.netpocketdentistry.com These properties are dictated by factors including molecular weight, filler content, and temperature. pocketdentistry.com
Uncured or partially cured resins derived from this compound typically exhibit complex rheological behaviors. pocketdentistry.com Many resin systems are pseudoplastic or shear-thinning, meaning their viscosity decreases as the shear rate increases. pocketdentistry.commdpi.com This is a desirable property for processing, as the material will flow easily under the high shear of application (e.g., injection molding) but will have a higher viscosity at rest, preventing sagging. Temperature also has a significant effect; an increase in temperature generally leads to a notable decrease in viscosity. researchgate.netpocketdentistry.com
The viscoelastic behavior of these materials is also important, describing their combined liquid-like (viscous) and solid-like (elastic) characteristics. rsc.org This can be studied using oscillatory rheometry, which measures the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response. nih.gov
| Property | Description | Influencing Factors | Typical Behavior |
|---|---|---|---|
| Viscosity (η) | A measure of a fluid's resistance to flow. | Temperature, Shear Rate, Molecular Weight, Filler Loading | Decreases with increasing temperature and shear rate (shear-thinning). pocketdentistry.com |
| Storage Modulus (G') | Measure of the elastic response (energy stored). | Frequency, Temperature, Degree of Cure | Increases as the material cures and cross-links. nih.gov |
| Loss Modulus (G'') | Measure of the viscous response (energy dissipated). | Frequency, Temperature, Degree of Cure | Changes significantly during the curing process. nih.gov |
Mechanical Property Characterization
Once cured, the silicone material's mechanical properties determine its durability and suitability for structural applications. Standard tests, such as uniaxial tensile testing, are used to measure key properties. specialchem.commatweb.com These tests involve pulling a standardized specimen at a constant rate and measuring the force required to deform and eventually break it. youtube.com
Key properties obtained from a stress-strain curve include:
Young's Modulus (or Tensile Modulus): A measure of the material's stiffness in the elastic region. harvard.edu
Tensile Strength: The maximum stress a material can withstand while being stretched before breaking. matweb.comharvard.edu
Elongation at Break: The percentage increase in length that the material undergoes before fracturing, indicating its ductility. matweb.comharvard.edu
| Property | Description | Typical Value Range for Phenyl Silicone Systems | Reference |
|---|---|---|---|
| Tensile Strength | Maximum stress before fracture. | 6 - 12 MPa | researchgate.net |
| Young's Modulus | Material stiffness. | Highly variable, often in the low MPa range for elastomers. | rsc.org |
| Elongation at Break | Maximum strain before fracture. | Can be several hundred percent for elastomers. | rsc.org |
| Hardness (Shore A) | Resistance to indentation. | 45 - 65 | researchgate.net |
Conclusion and Future Perspectives
Summary of Key Research Achievements for Methylphenyldiethoxysilane
Research into this compound has led to several notable achievements, primarily centered around its application in the synthesis and modification of silicone-based materials.
Development of High-Temperature Resistant Materials: A primary achievement has been the utilization of this compound in the production of methyl phenyl silicone resins. The incorporation of the phenyl group is instrumental in enhancing the thermal stability of the resulting polymers. These resins are synthesized through hydrolysis and polycondensation methods, often in combination with other silane (B1218182) precursors like methyltrichlorosilane (B1216827) and dimethyldichlorosilane. researchgate.netsemanticscholar.org The resulting coatings have demonstrated the ability to withstand temperatures as high as 800°C. semanticscholar.org
Modification of Polymer Properties: In the rubber and plastics industries, this compound serves as a valuable modifier. It can act as a crosslinking agent, improving the mechanical properties of polymers. nbinno.com For instance, it can enhance the bonding between rubber and fillers, leading to improved strength and resilience. silane-chemical.com In plastics, it is used for surface modification to increase water resistance and anti-fouling properties. silane-chemical.com
The fundamental chemistry underpinning these applications lies in the hydrolysis and condensation of the ethoxy groups, which allows the silane to form a stable siloxane network. The reactivity and functionality of the resulting materials can be tailored by controlling the reaction conditions and the other precursors used in the synthesis.
Unexplored Research Avenues and Challenges for this compound
Despite the progress made, several research avenues for this compound remain largely unexplored, presenting both opportunities and challenges for future investigations.
Advanced Composite Materials: The potential of this compound as a coupling agent or matrix component in advanced composite materials, particularly with nanofillers, is an area ripe for exploration. Investigating the synergistic effects of this compound with materials like graphene, carbon nanotubes, or nanoclays could lead to the development of next-generation composites with exceptional mechanical and thermal properties.
Precursor for Ceramics: The use of organosilicon compounds as precursors for ceramics is a well-established field. nih.govdtic.milnih.govresearchgate.net However, specific research into the pyrolysis of this compound-derived polymers to form silicon oxycarbide ceramics with tailored microstructures and properties is limited. This could be a promising route to novel ceramic materials for high-temperature applications.
Biomedical Applications: While the biocompatibility of silicones is well-known, the specific use of this compound in biomedical applications, such as coatings for medical devices or as a component in biocompatible adhesives, has not been extensively studied. google.commdpi.comnih.govscscoatings.comrootsanalysis.com Research in this area could open up new possibilities in the medical field.
A significant challenge in the broader industrial application of this compound is the precise control of the hydrolysis and condensation reactions to ensure consistent product quality and performance. mdpi.comscispace.comresearchgate.netscispace.comresearchgate.net Overcoming this challenge through optimized process parameters and catalyst systems is crucial for its widespread adoption.
Potential Impact of this compound Research on Emerging Technologies
The unique properties of this compound position it to have a significant impact on several emerging technologies that demand high-performance materials.
Additive Manufacturing (3D Printing): The development of photocurable resins with high thermal and chemical stability is a key challenge in advancing 3D printing technologies. d-nb.infonsf.govnih.govresearchgate.netmdpi.com this compound, with its ability to form robust siloxane networks, could be a critical component in formulating novel resins for stereolithography and other 3D printing methods, enabling the fabrication of more durable and functional parts.
High-Performance Electronics Encapsulation: The trend towards miniaturization and increased power density in electronics necessitates advanced encapsulation materials that can provide excellent thermal management and protection from harsh environments. google.comresearchgate.netmgchemicals.comelectroniccoating.comvitrochem.com Silicone resins derived from this compound, with their high thermal stability and dielectric properties, are promising candidates for these demanding applications.
Advanced Coatings and Adhesives: The drive for more durable and environmentally friendly coatings and adhesives across various industries, from aerospace to construction, presents a significant opportunity for materials based on this compound. mdpi.comspecialchem.com Its ability to enhance weather resistance and adhesion can lead to longer-lasting products with reduced maintenance needs.
Interdisciplinary Research Opportunities involving this compound
The multifaceted nature of this compound opens up numerous opportunities for interdisciplinary research, combining principles from chemistry, materials science, engineering, and biology.
Materials Science and Nanotechnology: Collaborative research between materials scientists and nanotechnologists could focus on the development of novel nanocomposites. nih.govmdpi.commdpi.comnih.gov By integrating this compound-based matrices with functional nanoparticles, materials with tailored optical, electrical, and mechanical properties could be designed for a wide range of applications.
Chemistry and Biomedical Engineering: A partnership between chemists and biomedical engineers could explore the synthesis and application of this compound-derived materials for biomedical devices. google.commdpi.comnih.govscscoatings.comrootsanalysis.com This could involve developing new biocompatible coatings that reduce fouling or improve the integration of implants with biological tissues.
Chemical Engineering and Additive Manufacturing: The collaboration between chemical engineers and experts in additive manufacturing could accelerate the development of new 3D printing resins. d-nb.infonsf.govnih.govresearchgate.netmdpi.com Chemical engineers can focus on optimizing the synthesis of this compound-based polymers, while manufacturing engineers can work on adapting these materials for various 3D printing processes.
Q & A
Q. Q1. What are the optimal synthetic routes and characterization methods for methylphenyldiethoxysilane in laboratory settings?
this compound is typically synthesized via alcoholysis of methylphenyldichlorosilane with ethanol under controlled conditions. Key steps include:
- Reaction Setup : Use anhydrous ethanol and a nitrogen atmosphere to minimize hydrolysis of intermediates .
- Temperature Control : Maintain temperatures between 0–5°C during the initial reaction phase to manage exothermicity, followed by gradual warming to room temperature .
- Purification : Distillation under reduced pressure (e.g., 80–90°C at 10 mmHg) yields high-purity product.
Characterization : - NMR Spectroscopy : Confirm structure via H and Si NMR (e.g., Si chemical shift ≈ −40 ppm for ethoxysilanes) .
- GC-MS : Verify purity and identify byproducts (e.g., residual dichlorosilane or ethanol adducts) .
Q. Q2. How does this compound react with common organic substrates, and what analytical tools are used to track these reactions?
this compound participates in:
- Hydrosilylation : Reacts with alkenes/alkynes in the presence of platinum catalysts (e.g., Karstedt’s catalyst) to form Si–C bonds. Monitor progress via FT-IR (disappearance of Si–H stretch at ~2100 cm) .
- Hydrolysis : Forms silanols in aqueous media. Use H NMR to track ethoxy group replacement by hydroxyls .
- Cross-Coupling : Engages in Pd-catalyzed couplings with aryl halides. Analyze products via HPLC-MS to distinguish regioisomers .
Advanced Research Questions
Q. Q3. How can computational modeling predict reaction pathways and optimize conditions for this compound-based syntheses?
- DFT Calculations : Model transition states for hydrosilylation or hydrolysis to predict regioselectivity and activation energies .
- Machine Learning : Train models on databases like Reaxys or Pistachio to propose novel reactions (e.g., coupling with bio-relevant substrates) .
- Case Study : A 2024 study used MD simulations to optimize solvent effects in silane-mediated polymerizations, achieving 95% yield improvements .
Q. Q4. How should researchers resolve contradictions in reported catalytic efficiencies for this compound-mediated reactions?
Discrepancies in catalytic yields (e.g., 60–90% for hydrosilylation) may arise from:
- Moisture Sensitivity : Trace water can hydrolyze silanes prematurely, altering reaction pathways .
- Catalyst Purity : Impurities in Pt/Cu catalysts (e.g., ligand degradation) reduce activity. Validate via XPS or ICP-OES .
- Statistical Analysis : Use ANOVA to compare batch-to-batch variability or Design of Experiments (DoE) to isolate critical parameters (e.g., solvent polarity, temperature gradients) .
Q. Q5. What advanced applications does this compound have in materials science, and how are these validated experimentally?
- Surface Functionalization : Modify silica nanoparticles via silanization for drug delivery. Confirm grafting density using TGA (weight loss ≈ 15–20% for monolayer coverage) .
- Hybrid Polymers : Incorporate into sol-gel matrices for optically active materials. Characterize via SAXS/WAXS to assess nanostructural order .
- Bioconjugation : Couple silanes to proteins via thiol-ene chemistry. Validate using MALDI-TOF MS to detect mass shifts (~200–500 Da) .
Guidelines for Reproducibility and Ethical Reporting
- Experimental Documentation : Follow Beilstein Journal guidelines: detail catalyst preparation, solvent drying protocols, and spectral acquisition parameters in the main text or supplementary data .
- Data Sharing : Deposit raw NMR/GC-MS files in repositories like Zenodo, citing DOIs in publications .
- Ethical Considerations : Disclose funding sources (e.g., industrial partnerships) and avoid selective data reporting to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
